molecular formula C9H13BN2O3 B599208 (6-Morpholinopyridin-2-yl)boronic acid CAS No. 1310385-04-6

(6-Morpholinopyridin-2-yl)boronic acid

Cat. No.: B599208
CAS No.: 1310385-04-6
M. Wt: 208.024
InChI Key: YONPJFKNMVJHJV-UHFFFAOYSA-N
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Description

(6-Morpholinopyridin-2-yl)boronic acid (CAS 1310385-04-6) is a valuable boronic acid ester building block in medicinal chemistry and organic synthesis. Its molecular formula is C9H13BN2O3 and it has a molecular weight of 208.02 g/mol . This compound is primarily used as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, a powerful metal-catalyzed method for forming carbon-carbon bonds. The boronic acid functional group acts as a versatile handle for constructing complex molecules by coupling with various aromatic halides . The morpholine substituent on the pyridine ring can enhance the physicochemical properties and solubility of the resulting molecules, making it a valuable modification in drug design . In research applications, derivatives of morpholinopyridine are of significant interest in the development of novel antibacterial agents. Specifically, such scaffolds have been incorporated into the structure of advanced linezolid analogs, which are oxazolidinone antibiotics effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The compound serves as a critical precursor in projects aimed at overcoming bacterial resistance. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(6-morpholin-4-ylpyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPJFKNMVJHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671289
Record name [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310385-04-6
Record name [6-(Morpholin-4-yl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (6-Morpholinopyridin-2-yl)boronic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(6-Morpholinopyridin-2-yl)boronic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a morpholine and a boronic acid functional group.[1][2] Such molecules are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks in the synthesis of complex pharmaceutical agents.[3][4] The boronic acid moiety, in particular, is a versatile functional group known for its role in enzyme inhibition and its utility in Suzuki-Miyaura cross-coupling reactions.[4]

Understanding the solubility of (6-Morpholinopyridin-2-yl)boronic acid in common laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is a critical first step in its application. Solubility dictates how a compound can be stored, formulated for assays, and utilized in synthetic reactions. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in the fundamental principles of solubility science. We will explore the theoretical considerations for its solubility in DMSO and methanol, and provide detailed, field-proven protocols for experimentally determining its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. (6-Morpholinopyridin-2-yl)boronic acid possesses both polar and non-polar characteristics. The morpholine and pyridine rings introduce some lipophilicity, while the boronic acid group and the nitrogen and oxygen atoms are capable of hydrogen bonding, contributing to its polarity.

Solubility in Dimethyl Sulfoxide (DMSO)
Solubility in Methanol

Methanol is a polar protic solvent, capable of acting as both a hydrogen bond donor and acceptor. Boronic acids, in general, are known to be soluble in polar solvents like methanol.[3] The hydroxyl group of methanol can engage in hydrogen bonding with the boronic acid moiety and the heteroatoms of (6-Morpholinopyridin-2-yl)boronic acid. Furthermore, boronic acids can undergo esterification with alcohols like methanol, which can influence their solubility behavior.[9][10] While this reaction is typically catalyzed, the potential for interaction should be considered. It is expected that (6-Morpholinopyridin-2-yl)boronic acid will be soluble in methanol, making it a viable solvent for various applications, including chemical reactions and certain analytical techniques.[11]

Experimental Determination of Solubility

To accurately determine the solubility of (6-Morpholinopyridin-2-yl)boronic acid, two primary types of solubility assays are employed: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution, typically prepared by diluting a DMSO stock, is allowed to precipitate over a short period.[7][8][12] This measurement is highly relevant for early-stage drug discovery, where compounds are often handled as DMSO stock solutions.[12]

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][13][14] This is a more fundamental measure of solubility and is crucial for understanding a compound's behavior in formulation and for biopharmaceutical classification.[7]

Data Presentation

Experimental solubility data for (6-Morpholinopyridin-2-yl)boronic acid in DMSO and methanol should be presented in a clear and organized manner. The following tables provide a template for how such data should be structured.

Solvent Solubility Type Concentration (mg/mL) Concentration (µM) Method Temperature (°C)
DMSOKineticExperimental ValueExperimental ValueNephelometry25
MethanolKineticExperimental ValueExperimental ValueNephelometry25
DMSOThermodynamicExperimental ValueExperimental ValueShake-Flask25
MethanolThermodynamicExperimental ValueExperimental ValueShake-Flask25

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of (6-Morpholinopyridin-2-yl)boronic acid.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol outlines a high-throughput method for assessing kinetic solubility by measuring light scattering caused by precipitated compound.[6][8]

Materials:

  • (6-Morpholinopyridin-2-yl)boronic acid

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

  • Automated liquid handler (recommended)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of (6-Morpholinopyridin-2-yl)boronic acid in DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Addition to Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing PBS (e.g., 198 µL per well). This creates a final DMSO concentration of 1%.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_to_buffer Add to PBS Buffer serial_dilution->add_to_buffer incubate Incubate (2h, 25°C) add_to_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure analyze Determine Highest Soluble Concentration measure->analyze

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining equilibrium solubility.[8][14]

Materials:

  • (6-Morpholinopyridin-2-yl)boronic acid (solid)

  • DMSO

  • Methanol

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

Procedure:

  • Sample Preparation: Add an excess amount of solid (6-Morpholinopyridin-2-yl)boronic acid to separate vials containing a known volume of DMSO and methanol. Ensure there is undissolved solid present.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a calibration curve using known concentrations of (6-Morpholinopyridin-2-yl)boronic acid in the respective solvent.

    • Dilute the collected supernatant with the appropriate solvent to fall within the range of the calibration curve.

    • Analyze the diluted samples and standards by HPLC-UV.

    • Calculate the concentration of the original supernatant based on the calibration curve and the dilution factor. This concentration represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid to Solvent shake Shake (24-48h, 25°C) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant quantify Quantify by HPLC-UV collect_supernatant->quantify

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Conclusion

While specific, publicly available quantitative solubility data for (6-Morpholinopyridin-2-yl)boronic acid in DMSO and methanol is limited, a strong theoretical basis suggests good solubility in both solvents. This guide provides the necessary framework for any researcher to experimentally determine these crucial parameters. The provided protocols for kinetic and thermodynamic solubility are robust and widely accepted in the field. By following these methodologies, scientists can generate reliable and reproducible solubility data, enabling the effective use of (6-Morpholinopyridin-2-yl)boronic acid in their research and development endeavors.

References
  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Experimental study of solubility of boric acid in steam at boiling. [Link]

  • MDPI. Properties and Multidisciplinary Applications of Zeolites and Mesoporous Materials. [Link]

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

  • Michigan State University. Boronic Acids in Molecular Self-Assembly. [Link]

  • Google Patents. US10377700B2 - Process for the recovery of a boronic acid.
  • Google Patents.
  • Sumitomo Chemical. Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]

  • Google Patents. US4208392A - Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
  • Griffith Research Online. Boric Acid Catalyzed Methyl Esterification of Sugar Acids. [Link]

  • UNT Digital Library. Literature Review of Boric Acid Solubility Data. [Link]

  • Semantic Scholar. A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]

  • MDPI. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]

  • ResearchGate. Boronic acid mono- and diesters of the aldopentoses. [Link]

  • ChemRxiv. Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • Mol-Instincts. 6-morpholinopyridin-3-ylboronic acid - 904326-93-8 - Structure, Synthesis, Properties. [Link]

  • National Center for Biotechnology Information. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

  • PubChem. 6-(morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride). [Link]

Sources

(6-Morpholinopyridin-2-yl)boronic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (6-Morpholinopyridin-2-yl)boronic Acid

Introduction: A Key Building Block in Modern Synthesis

(6-Morpholinopyridin-2-yl)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research communities. As a bifunctional molecule, it incorporates the desirable morpholine and pyridine scaffolds—both prevalent in biologically active compounds—with the versatile boronic acid functional group.[1] This strategic combination makes it a valuable reagent, primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Its principal application lies in the Suzuki-Miyaura reaction, one of the most powerful and widely used methods for constructing carbon-carbon bonds in medicinal chemistry.[2] The ability to use this building block to introduce the morpholinopyridyl moiety allows for the efficient synthesis of complex molecules and the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[3] This guide provides a detailed overview of its chemical identifiers, properties, core applications, and a practical, field-tested experimental protocol for its use.

Compound Identification and Physicochemical Properties

Accurate identification is critical for experimental reproducibility and regulatory compliance. The primary identifiers and key properties for (6-Morpholinopyridin-2-yl)boronic acid are summarized below.

Table 1: Core Identifiers for (6-Morpholinopyridin-2-yl)boronic acid

IdentifierValueSource
CAS Number 1310385-04-6[4][5]
IUPAC Name (6-Morpholin-4-ylpyridin-2-yl)boronic acidN/A
Molecular Formula C₉H₁₃BN₂O₃[4]
Molecular Weight 208.02 g/mol [4]
MDL Number MFCD09607739[4]

Table 2: Physicochemical and Safety Data

PropertyValueSource
Physical Form Solid (typically a white to off-white powder)[6]
Storage Store in a dry, sealed place; often recommended at -20°C, protected from light.[4]
GHS Pictogram GHS07 (Harmful/Irritant)[7]
GHS Signal Word Warning[7]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

The Strategic Role of Boronic Acids in Drug Discovery

The rise of boronic acids in medicinal chemistry was significantly influenced by the FDA approval of Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma.[8][9] This event demystified previous concerns about the potential toxicity of boron-containing compounds and highlighted their therapeutic potential.[10] Boronic acids are valued for several reasons:

  • Versatile Reactivity: They are exceptionally effective in Suzuki-Miyaura cross-coupling, a reaction favored in pharmaceutical development for its reliability and broad functional group tolerance.[2][3]

  • Enzyme Inhibition: The boron atom is a Lewis acid, capable of forming a reversible covalent bond with the hydroxyl group of serine residues in the active sites of enzymes, making boronic acids effective inhibitors of serine proteases.[8][9]

  • Bioisosteric Replacement: The boronic acid group can act as a bioisostere of the carboxylic acid group, offering a different physicochemical profile (pKa, geometry) that can be exploited to optimize a drug candidate's properties.[9]

The morpholine and pyridine motifs are themselves "privileged structures" in drug design. The morpholine ring often enhances aqueous solubility and metabolic stability, while the pyridine ring provides a key scaffold for interacting with biological targets.[1] (6-Morpholinopyridin-2-yl)boronic acid thus provides an efficient means to incorporate these valuable pharmacophores into new chemical entities.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this reagent. It facilitates the formation of a C-C bond between the boronic acid (the nucleophile) and an organohalide (the electrophile) using a palladium catalyst.

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle. A key feature of the mechanism is the requirement to activate the boronic acid with a base. This activation forms a boronate complex, which enhances the nucleophilicity of the organic group on the boron, thereby facilitating the crucial transmetalation step.[11]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-X (Aryl-Palladium Complex) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) tm->pd2_biaryl boronate R²-B(OR)₃⁻ (Activated Boronate) boronate->tm base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->boronate +Base re Reductive Elimination pd2_biaryl->re re->pd0 product R¹-R² (Coupled Product) re->product halide R¹-X (Aryl Halide) halide->oa

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Challenges with 2-Pyridyl Boronic Acids

While powerful, the Suzuki-Miyaura coupling of 2-substituted nitrogen-containing heteroaryls like (6-Morpholinopyridin-2-yl)boronic acid can be challenging. The nitrogen atom adjacent to the boronic acid can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Furthermore, these electron-deficient heteroaryl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), which reduces reaction yield.[12] Overcoming these challenges requires careful selection of the catalyst, ligand, base, and reaction conditions, as detailed in the protocol below.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general, robust method for the Suzuki-Miyaura coupling of (6-Morpholinopyridin-2-yl)boronic acid with a representative aryl bromide.

Workflow Visualization

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis r1 1. Add Aryl Bromide, Boronic Acid, and Base to Reaction Flask r2 2. Add Solvent (e.g., Dioxane/Water) r1->r2 r3 3. Degas Mixture (e.g., N₂ Purge) r2->r3 r4 4. Add Catalyst/Ligand (e.g., Pd(OAc)₂, SPhos) r3->r4 r5 5. Heat Mixture (e.g., 80-100 °C) with Stirring r4->r5 w1 6. Cool to RT & Dilute with EtOAc r5->w1 w2 7. Filter through Celite w1->w2 w3 8. Wash with Water & Brine w2->w3 w4 9. Dry Organic Layer (e.g., Na₂SO₄) w3->w4 w5 10. Concentrate in vacuo w4->w5 p1 11. Purify by Column Chromatography w5->p1 p2 12. Characterize Product (NMR, LC-MS) p1->p2

Sources

Technical Safety & Handling Guide: (6-Morpholinopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

(6-Morpholinopyridin-2-yl)boronic acid (CAS: 1310385-04-6) is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and other bioactive biaryls.

The "Senior Scientist" Reality Check: While standard SDS documents classify this compound as a generic irritant (Skin/Eye/Respiratory), the true technical hazard lies in its chemical instability . As a 2-pyridyl boronic acid, this compound is notoriously prone to protodeboronation (cleavage of the C-B bond).[1] This instability presents a dual risk:

  • Operational Failure: Rapid degradation leads to failed synthesis and loss of expensive starting material.

  • Hidden Toxicity: Degradation releases free morpholine derivatives and boric acid, altering the toxicological profile of the mixture in situ.

This guide moves beyond compliance to ensure both personnel safety and experimental success.

Chemical Identity & Physicochemical Properties[4][8][9][10]

PropertyDataTechnical Note
Chemical Name (6-Morpholinopyridin-2-yl)boronic acidAmphoteric nature (Basic Morpholine + Acidic Boron)
CAS Number 1310385-04-6 Verified for the free acid form.
Formula C9H13BN2O3
Molecular Weight ~208.02 g/mol
Physical State Off-white to yellow solidHygroscopic powder.
Solubility DMSO, DMF, MeOH (limited)Avoid protic solvents for storage.
pKa (Calc) ~5.5 (Pyridine N)The basic nitrogen facilitates self-catalyzed degradation.

Critical Hazard Analysis (The "Why")

Standard GHS classifications provide the baseline, but we must analyze the mechanism of injury.

GHS Classification (H-Codes)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3]

Mechanistic Toxicology
  • Lewis Acidity: The empty p-orbital on the boron atom acts as a Lewis acid, avidly binding to hydroxyl groups on mucous membranes, leading to irritation.

  • Amphoteric Irritation: The morpholine moiety is a secondary amine derivative (basic). Upon contact with moisture (sweat/tears), the compound can generate a localized pH spike, exacerbating the irritation caused by the boronic acid functionality.

  • Sensitization Risk: While not explicitly flagged in generic databases, morpholine derivatives are known sensitizers. Long-term low-level exposure should be treated as a sensitization risk.

The "2-Pyridyl Problem" (Stability Hazard)

Unlike phenylboronic acids, 2-pyridyl boronic acids are inherently unstable. The nitrogen atom at the 2-position (relative to boron) facilitates rapid hydrolysis of the C-B bond, especially in the presence of moisture or heat.

Degradation Pathway: (6-Morpholinopyridin-2-yl)B(OH)2 + H2O → 4-(pyridin-2-yl)morpholine + B(OH)3

Safety Implication: You are likely handling a mixture of the parent compound, the deboronated pyridine (often more volatile), and boric acid.

Visualization: Stability & Handling Logic

The following diagram outlines the decision matrix for handling this unstable reagent to prevent degradation and exposure.

G cluster_0 Storage & Stability Logic cluster_1 Operational Handling Start Reagent Receipt Check Check Integrity (Color/Clumping) Start->Check Storage Storage: -20°C, Argon, Desiccated Check->Storage Intact Degradation Risk: Protodeboronation (Release of Boric Acid) Check->Degradation Yellow/Wet Weigh Weighing: Glovebox or Flow Hood Storage->Weigh Reaction Reaction: Rapid Heating (Suzuki) Degradation->Reaction Failed Coupling Solvent Solvent Choice: Anhydrous DMF/DMSO Weigh->Solvent Solvent->Reaction

Figure 1: Critical decision pathway for storage and handling to mitigate chemical instability.

Safe Handling & Operational Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 minimum. Due to the fine particle size and potential for deboronation products, a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) is recommended if handling >500mg outside a fume hood.

  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for incidental splash.

    • High Risk (Solutions): Double gloving (Nitrile under Laminate PE/EVOH) is required when dissolved in DMSO/DMF, as these solvents act as carriers, transporting the boronic acid through the skin [1].

  • Eye Protection: Chemical splash goggles. Face shield required if working with pressurized reaction vessels (e.g., microwave synthesis).

Storage Protocol (The "Self-Validating" System)

To ensure the reagent remains viable and safe:

  • Temperature: Store at -20°C .

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use.

  • Container: Use amber glass with a Teflon-lined cap. Wrap the cap in Parafilm to prevent moisture ingress.

  • Validation: Before use, inspect for "wetness" or a distinct color change to dark orange/brown, which indicates significant oxidation or hydrolysis.

Emergency Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (boron irritation), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or solvents, as this may increase absorption.

  • Spill: Do not dry sweep (dust generation). Cover with a damp absorbent pad or use a HEPA vacuum. Neutralize surface with a mild bicarbonate solution.

Application Context: Optimized Suzuki-Miyaura Coupling

Because of the 2-pyridyl instability, standard Suzuki conditions often fail. This protocol uses a "rapid heating" approach to favor cross-coupling over deboronation [2].

Experimental Workflow

Objective: Couple (6-Morpholinopyridin-2-yl)boronic acid with an aryl halide.

  • Preparation (Inert Atmosphere):

    • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Pd catalyst (e.g., Pd(dppf)Cl2, 5 mol%).[1]

    • Safety Note: Weigh the boronic acid last to minimize air exposure time.

  • Solvent System:

    • Use degassed Dioxane/Water (4:1) or DMF .

    • Why? While water promotes deboronation, it is necessary for the transmetallation step. The key is degassing to prevent oxidation.

  • Base Addition:

    • Add inorganic base (e.g., K2CO3 or Cs2CO3, 3.0 equiv).

  • Reaction (The Critical Step):

    • Method: Microwave irradiation or pre-heated oil bath at 80-100°C.

    • Reasoning: Slow ramping of temperature favors the protodeboronation side-reaction. Rapid heating engages the catalytic cycle faster than the degradation kinetics [3].

  • Quench & Disposal:

    • Quench with water/brine.

    • Waste: Aqueous layer contains boric acid and heavy metals (Pd). Dispose of as hazardous aqueous waste (Heavy Metal/Basic).

Workflow Visualization

Suzuki Setup 1. Charge Solids (Inert Atmosphere) Degas 2. Solvent Addition & Degassing (Argon Bubbling) Setup->Degas Base 3. Add Base (Activates Boron) Degas->Base Branch Heating Method Base->Branch SlowHeat Slow Ramp (Oil Bath) Branch->SlowHeat FastHeat Rapid Heating (Microwave/Pre-heated) Branch->FastHeat Fail Result: Protodeboronation (Low Yield) SlowHeat->Fail Success Result: Cross-Coupling (High Yield) FastHeat->Success

Figure 2: Reaction workflow emphasizing rapid heating to overcome reagent instability.

References

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria.[5] (General guidance on boronic acid derivatives and skin permeation risks). Available at: [Link]

  • Knapp, D. M., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. (Discusses the instability mechanism of 2-pyridyl boronates). Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Comprehensive review on handling unstable boron reagents). Available at: [Link]

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the batch in hand before use.

Sources

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (6-Morpholinopyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of (6-Morpholinopyridin-2-yl)boronic acid represents a classic "2-pyridyl paradox" in medicinal chemistry. While the 2-pyridyl motif is ubiquitous in kinase inhibitors (e.g., targeting ALK, ROS1) due to its hydrogen-bonding capability, the corresponding boronic acid reagents are notoriously unstable.

This Application Note provides a validated, high-performance protocol to couple this specific unstable reagent. Unlike standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃), which lead to rapid protodeboronation (hydrolysis of the C–B bond), our protocol utilizes Buchwald Precatalysts (XPhos Pd G3) and controlled hydrolytic conditions to favor transmetallation over decomposition.

The Challenge: The "2-Pyridyl Problem"

Molecule Profile
  • Compound: (6-Morpholinopyridin-2-yl)boronic acid

  • CAS: 1310385-04-6[1]

  • Electronic Profile: The morpholine group at C6 is a strong electron-donating group (EDG). While this enhances the nucleophilicity of the pyridine ring, it paradoxically accelerates instability.

  • Stability: High.[2][3][4] The C2–B bond is extremely labile. In neutral or aqueous media, the shelf-life of the free acid is measured in minutes to hours.

Mechanistic Failure Mode: Protodeboronation

The primary failure mode is protodeboronation , where the boronic acid is replaced by a proton, yielding the useless byproduct 4-(pyridin-2-yl)morpholine.

Why it happens:

  • Basicity: The pyridine nitrogen is basic.[5]

  • Coordination: The boron atom is Lewis acidic.

  • Zwitterion Formation: An intramolecular N–B interaction or solvent-bridged network facilitates the transfer of a proton to the C2 position, cleaving the C–B bond.

Visualizing the Failure Pathway:

Protodeboronation Start (6-Morpholinopyridin-2-yl) boronic acid Boronate Boronate Anion (Active Species) Start->Boronate Activation (Fast) Zwitterion Zwitterionic Intermediate Start->Zwitterion Neutral pH Base Base/H2O Decomp Decomposition Product (Protodeboronation) Boronate->Decomp Hydrolysis (Fast) Product Desired Biaryl (Coupling Product) Boronate->Product Transmetallation (Pd) (Rate Limiting Step) Zwitterion->Decomp C-B Cleavage

Figure 1: The competitive landscape between activation (green path) and decomposition (red/grey path). The goal is to accelerate the Transmetallation step to outcompete Hydrolysis.

Validated Protocol: The "Rapid-Fire" XPhos System

This protocol relies on XPhos Pd G3 , a precatalyst that generates the active monoligated Pd(0) species immediately upon dissolution. The bulky XPhos ligand facilitates the difficult oxidative addition and protects the metal center, while the specific solvent system minimizes water exposure while maintaining solubility.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Aryl Halide (Ar-Cl/Br) Electrophile1.0 equivChlorides are acceptable; Bromides preferred.
Boronic Acid Nucleophile1.5 - 2.0 equiv Excess is mandatory to account for decomposition.
XPhos Pd G3 Catalyst0.02 - 0.05 equiv2-5 mol%. Do not use Pd(PPh₃)₄.
K₃PO₄ (Tribasic) Base3.0 equivFinely ground solid.
THF Solvent0.1 - 0.2 MAnhydrous, degassed.
Water Co-solvent2% v/vCritical trace amount for boronate formation.
Step-by-Step Procedure

Pre-Experiment:

  • Degas all solvents (THF and Water) by sparging with Argon for 15 minutes.

  • Ensure glassware is oven-dried.

Step 1: Catalyst Loading [6]

  • In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), (6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Add K₃PO₄ (3.0 equiv).

  • Seal the vial with a septum.

Step 2: Solvent Addition & Activation

  • Evacuate and backfill with Argon (x3).

  • Add THF via syringe.

  • Add the degassed Water (strictly 2% of total solvent volume, e.g., 20 µL per 1 mL THF). Note: Too much water accelerates protodeboronation; too little prevents reaction.

Step 3: The "Rapid-Fire" Reaction

  • Place the vial immediately into a pre-heated block at 60°C .

    • Why? Slow heating allows decomposition to win. Fast heating activates the catalyst to consume the boronic acid before it hydrolyzes.

  • Stir vigorously (1000 rpm) for 30 to 60 minutes .

    • Checkpoint: Monitor by LCMS at 30 mins. These reactions are typically fast. Extended heating (overnight) usually leads to dirty profiles.

Step 4: Workup

  • Cool to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite/Silica to remove Pd and salts.

  • Concentrate and purify via flash chromatography.

Alternative Protocol: In-Situ Stabilization (The "Masking" Strategy)

If the free acid decomposes too fast even with Protocol 1, use this "Masking" strategy to convert the acid into a more stable Pinacol Ester in situ before coupling.

Workflow Diagram:

Workflow Step1 Step 1: Stabilization Mix Boronic Acid + Pinacol (1.2 eq) + MgSO4 in dry THF Step2 Stir 1h @ RT (Forms Pinacol Ester in situ) Step1->Step2 Step3 Step 2: Cross-Coupling Add Aryl Halide + Pd Catalyst + Base (aq) Step2->Step3 Do not isolate Step4 Heat to 80°C (Standard Suzuki Conditions) Step3->Step4

Figure 2: Two-stage protocol converting the unstable acid to a robust ester.

Protocol Modification:

  • Dissolve (6-Morpholinopyridin-2-yl)boronic acid in anhydrous THF.

  • Add Pinacol (1.2 equiv) and anhydrous MgSO₄ (5 equiv). Stir for 1 hour at RT.

  • Filter off MgSO₄ (anaerobically if possible) or simply decant the supernatant into a new vial containing the Aryl Halide, Catalyst, and Base.

  • Proceed with coupling.[7] The pinacol ester is significantly more resistant to protodeboronation.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Yield + High Protodeboronation Hydrolysis is outcompeting coupling.1. Increase Boronic Acid to 2.5 equiv.2. Switch base to KF (anhydrous) in Toluene.3. Reduce water content.
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.1. Switch to XPhos Pd G4 or SPhos Pd G3 .2. Increase catalyst loading to 5-10 mol%.
Homocoupling of Halide Oxidation of Pd species.Ensure rigorous degassing. Add a scavenger like 2,6-di-tert-butyl-4-methylphenol (BHT).
Black Precipitate (Pd Black) Catalyst decomposition.Ligand is detaching. Lower temperature to 40°C or add 10% free XPhos ligand.

References

  • Buchwald Precatalysts for Unstable Nucleophiles

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[8] Journal of the American Chemical Society, 132(40), 14073–14075.

  • Mechanisms of Protodeboronation

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165.
  • MIDA Boronates as Alternatives (Contextual)

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
  • Commercial Availability & Data

    • Sigma-Aldrich Product Sheet: XPhos Pd G3.

Sources

Application Notes and Protocols for the Synthesis of Biaryl Pyridines from (6-Morpholinopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Pyridines in Modern Drug Discovery

Biaryl scaffolds are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications.[1] Among these, biaryl pyridines hold a place of particular importance in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl group, can significantly enhance a molecule's pharmacological properties, including metabolic stability, potency, and permeability.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and bioavailability.[3] Consequently, pyridine-containing compounds are prevalent in numerous FDA-approved drugs for a wide range of therapeutic areas, from oncology to central nervous system disorders.[2][3]

The incorporation of a morpholine moiety, as in (6-Morpholinopyridin-2-yl)boronic acid, further enhances the drug-like properties of the resulting biaryl pyridine. Morpholine is a common fragment in medicinal chemistry, known for improving aqueous solubility and metabolic stability.[4] This application note provides a comprehensive guide to the synthesis of biaryl pyridines using (6-Morpholinopyridin-2-yl)boronic acid via the robust and versatile Suzuki-Miyaura cross-coupling reaction.[5][6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide.[5][7] This reaction has become one of the most important methods for constructing carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of starting materials.[1][8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) intermediate.[5][6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. The base activates the boronic acid, making the organic group more nucleophilic.[5][9]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[5][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges in the Cross-Coupling of 2-Pyridylboronic Acids

While the Suzuki-Miyaura reaction is highly versatile, the use of 2-pyridylboronic acids can present unique challenges. These compounds are often prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields.[10][11][12] Additionally, the nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[7] Careful selection of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore crucial for a successful coupling.

Experimental Protocol: Synthesis of Biaryl Pyridines

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of (6-Morpholinopyridin-2-yl)boronic acid with various aryl halides. Optimization may be necessary for specific substrates.

Materials and Reagents
  • (6-Morpholinopyridin-2-yl)boronic acid (or its pinacol ester)

  • Aryl halide (bromide or iodide are generally more reactive than chloride)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

  • Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., PPh₃, PCy₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Reaction Setup and Procedure
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add (6-Morpholinopyridin-2-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%). If using a catalyst precursor and a separate ligand, add them at this stage.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Figure 2: General experimental workflow for the synthesis of biaryl pyridines.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of (6-Morpholinopyridin-2-yl)boronic acid.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/LigandPhosphine ligands increase electron density at the palladium center, aiding oxidative addition.[5]
Ligand PPh₃, PCy₃, SPhos, XPhosBulky and electron-rich ligands can improve catalyst stability and activity.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe presence of water can be beneficial, but anhydrous conditions are sometimes superior for electron-rich boronic acids.[8]
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Equivalents of Boronic Acid 1.1–1.5A slight excess of the boronic acid is often used to compensate for potential protodeboronation.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere techniques; use a fresh batch of catalyst.
Protodeboronation of the boronic acidUse a milder base (e.g., KF); use the boronate ester instead of the boronic acid.[9]
Catalyst poisoning by the pyridine nitrogenUse a ligand that can prevent strong coordination of the pyridine to the palladium.
Formation of Homocoupled Products Side reaction of the boronic acid or aryl halideOptimize the reaction temperature and catalyst loading.
Difficulty in Purification Residual palladium catalystUse a palladium scavenger or perform an additional wash with a suitable aqueous solution.

Characterization of Biaryl Pyridines

The synthesized biaryl pyridines should be characterized using standard analytical techniques to confirm their structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl pyridines from (6-Morpholinopyridin-2-yl)boronic acid. By carefully selecting the reaction conditions and employing proper experimental techniques, researchers can efficiently access a wide range of these valuable compounds for applications in drug discovery and development. The insights and protocols provided in this application note serve as a valuable resource for scientists working in this field.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(33), 5811-5814. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Royal Society of Chemistry. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • American Chemical Society Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]

  • ResearchGate. Synthesis of 2‐pyridine‐containing biaryls: scope of this Review. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex and Its Application in the Synthesis of 4-Vinyl-iso-quinoline. [Link]

  • American Chemical Society Publications. (2005). Synthesis and Identification of[5][6][13]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. [Link]

  • National Center for Biotechnology Information. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

  • ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Organic-chemistry.org. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. [Link]

  • Drug Discovery and Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]

  • National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ResearchGate. Synthesis of 2,6‐fluorophenyl boronic acid using a lithium reagent. [Link]

  • MDPI. (2026). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

Sources

Application Note & Protocols: Optimizing Palladium-Catalyzed Cross-Coupling of (6-Morpholinopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value and Challenge of 2-Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forming carbon-carbon bonds under mild conditions with broad functional group tolerance.[1][2] This reaction is a cornerstone in the pharmaceutical and fine chemical industries for synthesizing a vast array of organic molecules.[1][3] Within medicinal chemistry, the 2-substituted pyridine scaffold is a privileged motif, appearing in numerous biologically active compounds. The introduction of an electron-donating group, such as morpholine at the 6-position, creates a unique electronic environment that is of high interest in drug discovery programs.[4]

However, the utility of (6-Morpholinopyridin-2-yl)boronic acid and its 2-pyridyl analogues in cross-coupling is hampered by significant inherent challenges. These substrates are notoriously difficult coupling partners due to several competing factors:

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow the crucial transmetalation step in the catalytic cycle.

  • Catalyst Inhibition: The lone pair of the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[4][5][6]

  • Protodeboronation: Most critically, 2-pyridylboronic acids are highly susceptible to protodeboronation, a non-productive pathway where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying the nucleophile.[7][8]

This guide provides a detailed analysis of catalyst selection and step-by-step protocols designed to navigate these challenges, enabling researchers to successfully employ (6-Morpholinopyridin-2-yl)boronic acid in their synthetic campaigns.

The Core Challenge: Protodeboronation vs. Cross-Coupling

The success of any Suzuki-Miyaura reaction hinges on the rate of the productive catalytic cycle outcompeting the rates of decomposition pathways. For 2-pyridylboronic acids, the primary off-cycle pathway is protodeboronation, which is often rapid under standard basic, aqueous conditions.[8] Understanding this competing process is key to designing a successful reaction.

G cluster_0 cluster_1 Desired Productive Pathway cluster_2 Competing Degradation Pathway A (6-Morpholinopyridin-2-yl)boronic Acid + Aryl Halide B Suzuki-Miyaura Catalytic Cycle A->B Pd Catalyst, Ligand, Base D Protodeboronation A->D H₂O, Base C Cross-Coupled Product B->C Fast & Efficient E 6-Morpholinopyridine (Byproduct) D->E Rapid & Undesired

Caption: Competing reaction pathways for 2-pyridylboronic acids.

The goal is to select a catalyst system and conditions that kinetically favor the path to node C while minimizing the path to node E . This is achieved by using a highly active catalyst that operates efficiently at low temperatures, thereby reducing the thermal and temporal window for protodeboronation to occur.

Catalyst System Selection: A Rationale

The choice of palladium source and, more importantly, the supporting ligand is the single most critical factor for a successful coupling with this substrate class.

  • Palladium Precursor: Standard precursors like Pd(OAc)₂ or Pd₂(dba)₃ are primarily sources of the active Pd(0) catalyst.[2][9] While effective, their activation can be slow, providing time for the boronic acid to decompose. For challenging substrates, preformed catalysts (precatalysts) that rapidly generate the active Pd(0) species are superior.[10]

  • The Ligand (The "Brains" of the Catalyst): For challenging heteroaryl couplings, traditional ligands like PPh₃ are often inadequate.[11] The field has been revolutionized by bulky, electron-rich dialkylbiaryl phosphine ligands, pioneered by the Buchwald group. These ligands excel because:

    • Steric Bulk: Promotes the final, often rate-limiting, reductive elimination step to release the product.[11]

    • Electron-Rich Nature: Facilitates the initial, crucial oxidative addition of the aryl halide to the Pd(0) center.[11]

  • Precatalysts: Modern precatalysts incorporate the ligand and a stabilizing group onto a Pd(II) center. They are often air-stable and designed for rapid, clean generation of the monoligated Pd(0) active species upon addition of a base. This rapid activation is essential for outcompeting the protodeboronation of unstable boronic acids.[10]

Table 1: Recommended Catalyst Systems for (6-Morpholinopyridin-2-yl)boronic acid Coupling

Catalyst System ComponentRecommended ChoiceTypical Loading (mol% Pd)Rationale & Key Advantages
Palladium Source XPhos Pd G3 (Precatalyst)1 - 2 mol%Top Recommendation. Air-stable, provides rapid generation of the active catalyst at low temperatures, specifically designed for unstable heteroaryl boronic acids.[10]
Pd(OAc)₂ or Pd₂(dba)₃1 - 5 mol%Forms active catalyst in situ with an added ligand. A viable, more economical alternative, but may require higher temperatures and longer reaction times.
Ligand XPhos or SPhos 1.2 - 2.4 (Ligand:Pd ratio)Gold Standard Ligands. Bulky dialkylbiaryl phosphines with proven, exceptional performance in challenging heteroaryl couplings. SPhos is noted for its broad scope and high reaction rates.[11]

The Suzuki-Miyaura Catalytic Cycle

All protocols are based on the fundamental catalytic cycle. A highly active ligand accelerates each step, particularly oxidative addition and reductive elimination.

Suzuki_Cycle A L-Pd(0) Active Catalyst B Oxidative Addition C L-Pd(II)(Ar)(X) B->C D Transmetalation E L-Pd(II)(Ar)(Ar') C->E D->E F Reductive Elimination F->A G Ar-Ar' Product F->G R1 Ar-X R1->B R2 Ar'-B(OH)₂ R2->D Base Base (e.g., K₃PO₄) Base->D

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocols

Critical Prerequisite for All Protocols: All reactions must be performed under an inert atmosphere (Nitrogen or Argon) in degassed solvents. Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction.[7][12]

This protocol leverages a modern precatalyst to maximize yield and minimize decomposition by enabling the reaction to proceed at or near room temperature.[10]

  • Catalyst System: XPhos Pd G3 Precatalyst

  • Rationale: Rapid generation of the active catalyst minimizes the time the boronic acid is exposed to basic conditions before coupling, significantly suppressing protodeboronation.[10]

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • (6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (2 mol %)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) and Water (degassed, typically 4:1 to 10:1 ratio)

Step-by-Step Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), (6-Morpholinopyridin-2-yl)boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a rubber septum or a Teflon screw cap.

  • Evacuate the vessel and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.[13]

  • Through the septum, add the degassed THF, followed by the aryl halide (if liquid), and finally the degassed water.

  • Stir the reaction mixture vigorously at 40 °C (or room temperature, depending on the reactivity of the halide).

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30 minutes to a few hours.[10]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This protocol uses a more traditional approach of generating the catalyst in the reaction flask. It may require higher temperatures but uses less expensive, separate components.

  • Catalyst System: Pd(OAc)₂ and SPhos

  • Rationale: SPhos is an exceptionally robust and active ligand for a wide range of challenging couplings, including those involving heteroaryl substrates.[11]

Materials:

  • Aryl or heteroaryl bromide (1.0 equiv)

  • (6-Morpholinopyridin-2-yl)boronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol %)

  • SPhos (4.8 mol %)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (degassed, 4:1 ratio)

Step-by-Step Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂, SPhos, the aryl bromide (if solid), the boronic acid, and the base.

  • Seal the vessel and establish an inert atmosphere as described in Protocol 1.[13]

  • Add the degassed 1,4-dioxane, followed by the aryl bromide (if liquid), and then the degassed water.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Follow the workup and purification steps (7-10) as described in Protocol 1.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. The following table provides guidance on common issues.

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Oxygen exposure).2. Poor quality boronic acid (degraded).3. Insufficiently active catalyst system for the specific halide.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.[7]2. Use a fresh bottle of boronic acid or verify its quality by NMR. Consider converting to a more stable pinacol ester or trifluoroborate salt.[8]3. Switch to a more active system (e.g., from Protocol 2 to Protocol 1). Use a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Protodeboronation 1. Reaction temperature is too high.2. Reaction time is too long.3. Catalyst activation is too slow relative to decomposition.1. Use the low-temperature method (Protocol 1).[10]2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Use a precatalyst (XPhos Pd G3) for rapid initiation.[10]
Dehalogenation of Coupling Partner 1. Presence of water or other proton sources.2. Side reaction pathway of the catalytic cycle.1. Ensure reagents and solvents are appropriately dried if using anhydrous conditions.2. This is often ligand-dependent. Switching to a different class of ligand may help, though it is less common with modern biarylphosphine systems.

General Experimental Workflow

Caption: General experimental workflow for Suzuki-Miyaura coupling.

By understanding the inherent instability of the (6-Morpholinopyridin-2-yl)boronic acid and selecting a highly active, modern palladium catalyst system, researchers can reliably overcome the challenges of protodeboronation and achieve high yields of the desired cross-coupled products. The use of precatalysts that enable low-temperature reactions represents the current state-of-the-art and is the most robust strategy for success.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. Available at: [Link]

  • Tyrell, J. H., & El-Hiti, G. A. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8728–8737. Available at: [Link]

  • Reddit r/Chempros Discussion. (2023). Help needed with unreproducible Suzuki coupling. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Posternak, G. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

  • Xu, G., et al. (2009). Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. Organic Letters, 11(2), 381–384. Available at: [Link]

  • Baron, A., et al. (2012). Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry, 36(4), 1013-1022. Available at: [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. Available at: [Link]

  • Mdluli, V., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1704. Available at: [Link]

  • Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 790408. Available at: [Link]

  • Leadbeater, N. E., & Williams, V. A. (2007). A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides. Beilstein Journal of Organic Chemistry, 3, 19. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Cervantes-Reyes, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(1), 53-60. Available at: [Link]

  • Mino, T., et al. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715. Available at: [Link]

  • Cacciuttolo, B., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 183. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Ghaffari, M., et al. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry, 1000, 122889. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Jones, C. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 304. Available at: [Link]

  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2. Organic Syntheses, 83, 45. Available at: [Link]

  • Wang, D. Y., & Engle, K. M. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Science, 15(1), 103-108. Available at: [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Available at: [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Sharma, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2572. Available at: [Link]

  • Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Yusuf, M., & Jayant, V. (2025). An Introduction to the Therapeutic Potential of Boronic Acid Derivatives. Journal of Engineering, Science and Sustainability, 1(1), 21-25. Available at: [Link]

  • Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5945. Available at: [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Available at: [Link]

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Strategic Guide to C-H Activation: Exploring the Potential of (6-Morpholinopyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Precision in Molecular Synthesis

In the landscape of modern organic chemistry, particularly within drug discovery and materials science, the pursuit of efficiency is paramount. Carbon-hydrogen (C-H) bond activation has emerged as a transformative strategy, offering a paradigm shift from traditional cross-coupling methods that necessitate pre-functionalized starting materials.[1] By targeting the ubiquitous C-H bond, this approach streamlines synthetic routes, enhances atom economy, and opens new avenues for late-stage functionalization of complex molecules.[2]

The central challenge in C-H activation lies in controlling regioselectivity—activating a specific C-H bond among many. This is where the concept of the "directing group" becomes critical. A directing group is a functional moiety within a substrate that coordinates to a transition metal catalyst, positioning it in close proximity to a particular C-H bond and thereby ensuring selective functionalization, most commonly at the ortho position.[2][3]

Pyridine and its derivatives are among the most powerful and widely used directing groups in this context. The nitrogen atom of the pyridine ring acts as a robust Lewis base, forming a stable cyclometalated intermediate with catalysts like palladium, which is the crucial step for subsequent C-H cleavage.[2][4] This guide focuses on a specific, yet underexplored, potential directing group: (6-Morpholinopyridin-2-yl)boronic acid .

This molecule is of significant interest for two primary reasons:

  • The Privileged Morpholine Scaffold : The morpholine moiety is a celebrated "privileged structure" in medicinal chemistry. Its incorporation into drug candidates often improves critical pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[5][6][7][8] A directing group containing this scaffold could therefore be invaluable for synthesizing novel pharmaceutical intermediates.

  • The Dual-Functionality Potential : The presence of a boronic acid at the 2-position of the directing pyridine ring introduces intriguing possibilities. While the pyridine nitrogen serves as the primary directing element, the boronic acid could potentially be leveraged for subsequent in-situ transformations, such as Suzuki-Miyaura cross-coupling, after the initial C-H functionalization step.

However, it is crucial to note a significant challenge known as the "2-pyridyl problem". 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, which has limited their widespread application and likely explains the absence of published reports on their use as directing groups for C-H activation.[9][10]

This document, therefore, serves as a comprehensive technical and strategic guide. It provides a detailed protocol for the synthesis of (6-Morpholinopyridin-2-yl)boronic acid, outlines a prospective protocol for its use in a hypothetical C-H activation scenario, and contrasts this with a well-established protocol using a standard 2-arylpyridine directing group.

Part 1: Synthesis of (6-Morpholinopyridin-2-yl)boronic acid

The synthesis of 2-pyridylboronic acids is most reliably achieved via a halogen-metal exchange followed by borylation. The following protocol is adapted from established procedures for the synthesis of substituted 2-pyridylboronic acids.[11][12][13] The key is the initial synthesis of the 2-bromo-6-morpholinopyridine precursor.

Step 1.1: Synthesis of 2-Bromo-6-morpholinopyridine

This nucleophilic aromatic substitution reaction replaces the most activated halogen in 2,6-dibromopyridine.

  • Materials:

    • 2,6-Dibromopyridine

    • Morpholine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dibromopyridine (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to achieve a substrate concentration of approximately 0.5 M.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (3x) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-bromo-6-morpholinopyridine as a solid.

Step 1.2: Lithiation-Borylation to Yield (6-Morpholinopyridin-2-yl)boronic acid

This step must be performed under strictly anhydrous and inert conditions due to the high reactivity of the organolithium intermediate.

  • Materials:

    • 2-Bromo-6-morpholinopyridine (from Step 1.1)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

    • Triisopropyl borate (B(O-iPr)₃)

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

  • Protocol:

    • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Dissolve 2-bromo-6-morpholinopyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed, indicating the formation of the 2-lithiated pyridine species. Stir for 30-60 minutes at -78 °C.

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C.

    • Transfer the freshly prepared lithiated pyridine solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

    • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the pH is approximately 2-3.

    • Stir vigorously for 1-2 hours to hydrolyze the borate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether to remove non-polar impurities. The product boronic acid should remain in the aqueous layer.

    • Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of sodium bicarbonate. The product may precipitate.

    • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Due to the inherent instability of 2-pyridylboronic acids, it is often advisable to use the crude product directly in the next step after solvent removal, or to attempt purification by crystallization if a solid is obtained.

Part 2: Prospective Application Note - Directed C-H Arylation

This section outlines a hypothetical protocol for using (6-Morpholinopyridin-2-yl)boronic acid as a directing group for the palladium-catalyzed C-H arylation of a generic arene substrate. This is a prospective application and has not been reported in the literature; it is based on established principles of pyridine-directed C-H activation.

Concept and Rationale

The core idea is to attach the (6-Morpholinopyridin-2-yl)boronic acid moiety to a substrate via a removable tether (e.g., an amide or ester linkage). The pyridine nitrogen will then direct a palladium catalyst to the ortho C-H bond of the substrate for functionalization.

G

Prospective Protocol: Palladium-Catalyzed ortho-Arylation of a Benzoic Acid Derivative
  • Materials:

    • Substrate: N-(6-morpholinopyridin-2-yl)benzamide (prepared via standard amide coupling)

    • Arylating Agent: 4-Iodotoluene (or other aryl halide)

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

    • Oxidant: Silver(I) carbonate (Ag₂CO₃) or Benzoquinone (BQ)

    • Solvent: 1,4-Dioxane or Toluene (anhydrous)

    • Additive (optional): Pivalic acid

  • Protocol:

    • To an oven-dried Schlenk tube, add N-(6-morpholinopyridin-2-yl)benzamide (1.0 eq, 0.2 mmol), 4-iodotoluene (2.0 eq), Pd(OAc)₂ (5-10 mol%), and Ag₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

    • Add anhydrous 1,4-dioxane (2.0 mL).

    • Seal the tube and place it in a preheated oil bath at 120-140 °C.

    • Stir the reaction for 24-48 hours. Monitor progress by taking aliquots and analyzing via LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to isolate the ortho-arylated product.

    • The directing group can then be cleaved under standard amide hydrolysis conditions (e.g., strong acid or base) to reveal the functionalized benzoic acid.

Anticipated Challenges and Considerations:
  • Stability of the Directing Group: The primary concern is the stability of the boronic acid moiety under the reaction conditions. It may undergo protodeboronation or participate in unwanted side reactions. Protecting the boronic acid as a pinacol ester (BPin) or MIDA ester could enhance stability.[14]

  • Catalyst Inhibition: The boronic acid group could potentially interact with the palladium catalyst in a non-productive manner, leading to catalyst inhibition.

  • Reaction Selectivity: The boronic acid could compete with the aryl halide in the oxidative addition step, leading to a complex mixture of products.

Part 3: Established Protocol - 2-Phenylpyridine as a Directing Group

For comparison, this section provides a well-validated and widely used protocol for the palladium-catalyzed C-H arylation of 2-phenylpyridine. This serves as a benchmark for C-H activation directed by a 2-substituted pyridine.[2][15]

G

Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine
  • Materials:

    • Substrate: 2-Phenylpyridine

    • Arylating Agent: 4-Iodotoluene (or other aryl halide)

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

    • Base: Potassium carbonate (K₂CO₃)

    • Additive: Pivalic acid (PivOH)

    • Solvent: N,N-Dimethylacetamide (DMA) or Toluene

  • Protocol:

    • In a sealable reaction vessel, combine 2-phenylpyridine (1.0 eq, 1.0 mmol), 4-iodotoluene (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), K₂CO₃ (2.0 eq), and pivalic acid (30 mol%).

    • Evacuate and backfill the vessel with an inert atmosphere (Argon).

    • Add anhydrous DMA (3-5 mL).

    • Seal the vessel and heat the mixture to 130-150 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2'-arylphenyl)pyridine.

Part 4: Data Summary and Comparison

The following table summarizes the key parameters for the prospective and established protocols, highlighting the critical differences and considerations for researchers.

ParameterProspective Protocol: (6-Morpholinopyridin-2-yl)boronic acid DGEstablished Protocol: 2-Phenylpyridine DGKey Considerations & Rationale
Directing Group N-(6-morpholinopyridin-2-yl)amide tetherCovalently bound 2-phenylpyridineThe prospective DG is removable, increasing synthetic utility. The established DG is part of the core structure.
Catalyst Pd(OAc)₂ (5-10 mol%)Pd(OAc)₂ (2-5 mol%)Higher catalyst loading might be needed for the prospective protocol to overcome potential inhibition.
Reagent Aryl HalideAryl HalideBoth protocols typically utilize aryl halides as coupling partners.
Oxidant/Base Stoichiometric Oxidant (e.g., Ag₂CO₃)Stoichiometric Base (e.g., K₂CO₃)The established protocol often operates via a Pd(0)/Pd(II) cycle requiring a base, while many C-H activations use an oxidant for a Pd(II)/Pd(IV) cycle.[4]
Additive Pivalic acid (optional)Pivalic acid (often crucial)Pivalic acid acts as a ligand and can facilitate the concerted metalation-deprotonation (CMD) step.
Temperature 120-140 °C130-150 °CHigh temperatures are generally required to overcome the activation energy of C-H bond cleavage.
Key Challenge Stability of the boronic acid moietyPotential for di-arylation at both ortho positionsThe "2-pyridyl problem" is the major hurdle for the prospective protocol.
Validation Status Hypothetical/Unreported Well-Established & Widely Reported This is the most critical distinction for experimental planning.

Conclusion and Future Outlook

While the direct application of (6-Morpholinopyridin-2-yl)boronic acid as a directing group for C-H activation remains an uncharted area of research, its potential is rooted in sound chemical principles. The presence of the medicinally relevant morpholine scaffold makes it an enticing target for synthetic innovation. The primary obstacle—the inherent instability of the 2-pyridylboronic acid moiety—requires careful strategic planning, potentially involving in situ generation or the use of stabilizing protecting groups like MIDA boronates.

The protocols and strategic considerations outlined in this guide are intended to provide researchers with both a validated methodology for established pyridine-directed C-H activation and a well-reasoned blueprint for exploring novel frontiers. Success in harnessing molecules like (6-Morpholinopyridin-2-yl)boronic acid as removable directing groups would represent a significant advancement, merging the power of C-H activation with the strategic incorporation of privileged pharmaceutical scaffolds.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

  • Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. (2021). ACS Omega. [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). Bentham Science. [Link]

  • A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2024). ChemistrySelect. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. (2010). Arkivoc. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters. (2004).
  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. (2026). ResearchGate. [Link]

  • Palladium-catalyzed remote para-C–H activation of arenes assisted by a recyclable pyridine-based template. (2021). RSC. [Link]

  • Process for the preparation of pyridine-2-boronic acid esters. (2004).
  • A General Solution for the 2-Pyridyl Problem. (2012). PubMed Central. [Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2001). ACS Publications. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2023). PubMed Central. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2022). ResearchGate. [Link]

  • Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. (2014). RSC. [Link]

  • Scheme 1. Initial finding of a pyridine directed direct arylation. (2012). ResearchGate. [Link]

  • A General Solution for the 2-Pyridyl Problem. (2012). Semantic Scholar. [Link]

  • Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water. (2018). MDPI. [Link]

  • Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. (2008). PubMed. [Link]

  • Pyrimidin-2-ylboronic acid synthesis. (2025). Reddit. [Link]

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. (2022). ACS Publications. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (2007). J-STAGE. [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. (2018). PubMed Central. [Link]

  • An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. (2025). ACS Publications. [Link]

  • Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. [Link]

  • Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. (2015). American Chemical Society. [Link]

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University Digital Commons. [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012). SciSpace. [Link]

  • 2-bromopyridine. (n.d.). Organic Syntheses. [Link]

  • The lithiation–borylation reaction. (2021). University of Bristol Research Portal. [Link]

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Scalable synthesis methods for (6-Morpholinopyridin-2-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (6-Morpholinopyridin-2-yl)boronic Acid Derivatives

Executive Summary & Strategic Analysis

The 2-pyridyl boronic acid motif is a "privileged structure" in kinase inhibitor design, yet it represents a notorious challenge in process chemistry. Unlike their 3- and 4-pyridyl counterparts, 2-pyridyl boronic acids are inherently unstable , prone to rapid protodeboronation upon hydrolysis.

The Scalability Paradox: While academic routes often utilize cryogenic lithium-halogen exchange (


-BuLi at -78°C), this is operationally difficult to scale. Conversely, transition metal-catalyzed borylation (Miyaura) is scalable but requires careful tuning to prevent product degradation during the reaction.

The Solution: This protocol details a robust, two-step scalable route targeting the Pinacol Ester derivative. The ester is kinetically stable enough for isolation and storage, serving as a superior process intermediate compared to the free boronic acid.

Key Technical Decisions:

  • Starting Material: 2,6-Dichloropyridine is selected over the difluoro- analog. While less reactive, it offers a 10x cost reduction for multi-kilogram batches and eliminates specialized waste streams associated with high-fluorine content.

  • Borylation Strategy: Palladium-catalyzed Miyaura Borylation is chosen over metallation to avoid cryogenic conditions and allow for higher functional group tolerance.

Reaction Pathway Visualization

The following flowchart outlines the optimized synthetic workflow, including critical decision points for purification.

G Start 2,6-Dichloropyridine (Cheap, Available) Step1 Step 1: S_NAr (Morpholine, 100°C) Start->Step1 Nucleophilic Subst. Inter Intermediate: 4-(6-chloropyridin-2-yl)morpholine Step1->Inter Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter->Step2 Pd-Cat Coupling Product Target: Pinacol Ester Derivative Step2->Product Main Path Waste Side Product: Protodeboronated Pyridine Step2->Waste If T > 110°C or aq. base used

Figure 1: Optimized synthetic route emphasizing the critical divergence at Step 2 where thermal control prevents protodeboronation.

Detailed Protocols

Protocol A: Regioselective S_NAr of Morpholine

Objective: Synthesis of 4-(6-chloropyridin-2-yl)morpholine

This step exploits the symmetry of 2,6-dichloropyridine. Since both positions are identical, the first substitution is statistically favored. The electron-donating morpholine deactivates the ring, preventing double-substitution.

Reagents & Stoichiometry:

Reagent Equiv. Role
2,6-Dichloropyridine 1.0 Substrate
Morpholine 2.5 Nucleophile & Base

| DMAc (Dimethylacetamide) | 3.0 Vol | Solvent (High boiling) |

Procedure:

  • Charge: To a reactor equipped with a reflux condenser and mechanical stirrer, charge 2,6-dichloropyridine and DMAc.

  • Addition: Add morpholine slowly at room temperature. (Note: Mild exotherm).

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <2% starting material.

  • Workup (Precipitation Method):

    • Cool reaction mass to 25°C.

    • Slowly add Water (10 Volumes) while stirring vigorously. The product will precipitate as an off-white solid.

    • Stir for 2 hours to cure the crystal form.

  • Isolation: Filter the solid. Wash the cake with water (2 x 2 Vol) to remove residual morpholine salts.

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Scalable Miyaura Borylation

Objective: Synthesis of (6-Morpholinopyridin-2-yl)boronic acid pinacol ester

Critical Mechanism Note: Standard Suzuki conditions (using strong bases like


 or 

) must be avoided here. Strong bases promote the hydrolysis of the boronate ester to the boronic acid, which then rapidly decomposes via the mechanism shown in Figure 2. We utilize Potassium Acetate (KOAc) , a weak base that facilitates the transmetallation without triggering rapid hydrolysis.

Reagents & Stoichiometry:

Reagent Equiv. Role
Chloro-intermediate (from Step A) 1.0 Substrate

| Bis(pinacolato)diboron (


) | 1.1 | Boron Source |
| Pd(dppf)Cl2·DCM | 0.03 (3 mol%) | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | Weak Base |
| 1,4-Dioxane | 10 Vol | Solvent (Anhydrous) |

Procedure:

  • Inertion: Thoroughly degas 1,4-dioxane with Nitrogen or Argon for 30 minutes. Oxygen is the enemy of this catalyst system.

  • Charge: Under inert atmosphere, charge the Chloro-intermediate,

    
    , KOAc, and Pd(dppf)Cl2 to the reactor.
    
  • Reaction: Heat to 90°C .

    • Caution: Do not exceed 100°C. Higher temperatures accelerate protodeboronation of the product.

    • Time: Typically 4–6 hours.

    • IPC: Monitor for consumption of aryl chloride.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash pad with EtOAc.[1]

    • Concentrate the filtrate under reduced pressure.

  • Purification (Crystallization):

    • Dissolve the crude dark oil in minimal hot Isopropanol (IPA) or Heptane/EtOAc mix.

    • Cool slowly to induce crystallization.

    • Note: If the product does not crystallize (due to residual Boron species), a short silica plug filtration (eluting with 10% EtOAc/Hexane) is recommended before crystallization.

Yield Expectation: 70–80% Storage: Store under Nitrogen at 4°C. Stable for months if kept dry.

The "2-Pyridyl Problem": Mechanism & Mitigation

Understanding why this reaction fails is crucial for troubleshooting. 2-Pyridyl boronic acids possess a unique instability driven by the electronegativity of the nitrogen atom adjacent to the C-B bond.

Mechanism Step1 2-Pyridyl Boronic Acid (Hydrolyzed Species) Step2 Boronate Anion Formation (Facilitated by Base) Step1->Step2 + OH- Step3 Protodeboronation (Rate Limiting Step) Step2->Step3 C-B Bond Cleavage Stabilized by N-lone pair Final Pyridine (De-borylated) + Boric Acid Step3->Final Rapid H+ transfer

Figure 2: The pathway of degradation. The adjacent nitrogen stabilizes the developing negative charge on the carbon during C-B bond cleavage, accelerating the loss of the boron group.

Mitigation Strategy:

  • Keep it Dry: Water promotes hydrolysis to the unstable acid. Use anhydrous solvents.[2]

  • Keep it Ester: The pinacol ester is significantly more stable than the free acid. Do not attempt to hydrolyze the ester to the acid for storage.

  • MIDA Alternative: If the Pinacol ester proves too unstable for a specific analog, the MIDA (N-Methyliminodiacetic acid) boronate is the ultimate solution, though it adds two synthetic steps (protection/deprotection).

References

  • Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[3] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[3] The Journal of Organic Chemistry, 60(23), 7508–7510.[3]

  • The 2-Pyridyl Boronate Instability: Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591.

  • MIDA Boronates as a Solution: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.

  • Scalable Synthesis of Morpholine Derivatives: Dudnik, A. S., & Fu, G. C. (2012). Nickel-Catalyzed Coupling Reactions of Alkyl Electrophiles... Journal of the American Chemical Society, 134(25), 10693–10697. (Context on scalable heteroatom couplings).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Base Selection for (6-Morpholinopyridin-2-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing reactions involving (6-Morpholinopyridin-2-yl)boronic acid. As Senior Application Scientists, we understand the nuances and challenges that can arise when working with specialized reagents. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your experiments, focusing specifically on the critical choice of base in Suzuki-Miyaura cross-coupling reactions.

Part 1: Understanding the Reagent: The "2-Pyridyl Problem"

(6-Morpholinopyridin-2-yl)boronic acid is a valuable building block in medicinal chemistry and materials science. The morpholine moiety can impart desirable physicochemical and pharmacokinetic properties to target molecules.[1][2] However, its utility is coupled with a significant synthetic challenge inherent to its structure: the 2-pyridylboronic acid motif.

2-substituted pyridine organoboranes are notoriously capricious coupling partners.[3] They are highly susceptible to a detrimental side reaction known as protodeboronation , where the C-B bond is cleaved by a proton source (often water), reverting the reagent to the deboronated 6-morpholinopyridine.[4][5] This instability is much more pronounced than in 3- or 4-pyridyl analogues due to an intramolecularly assisted mechanism.[6]

The core issue is the formation of a zwitterionic intermediate that readily fragments, especially in protic media. Optimizing the reaction conditions, particularly the choice of base, is therefore not just a matter of yield, but of overcoming this fundamental instability.

Protodeboronation cluster_0 Protodeboronation Pathway Reagent (6-Morpholinopyridin-2-yl)boronic acid Zwitterion Zwitterionic Intermediate Reagent->Zwitterion Proton Source (e.g., H₂O) SideProduct 6-Morpholinopyridine (Deboronated Byproduct) Zwitterion->SideProduct Fragmentation Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition Product R¹-R² PdII_Base R¹-Pd(II)L₂-OH PdII_RX->PdII_Base Ligand Exchange PdII_Boronate Transmetalation Complex PdII_Base->PdII_Boronate Coordination PdII_Boronate->Pd0 Reductive Elimination RX R¹-X (Aryl Halide) RX->PdII_RX BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII_Boronate Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid.

The choice of base directly influences the concentration of the active boronate species and the overall reaction environment, which is critical when dealing with a sensitive substrate like (6-Morpholinopyridin-2-yl)boronic acid.

Part 3: Troubleshooting Guide & FAQs for Base Selection

This section addresses the most common issues encountered during reactions with (6-Morpholinopyridin-2-yl)boronic acid, providing direct solutions and the scientific rationale behind them.

Q1: My reaction yield is low, and I'm recovering significant amounts of deboronated 6-morpholinopyridine. What's the primary cause and how do I fix it?

A: This is the classic symptom of protodeboronation. [5]The aqueous conditions often used to dissolve common bases like sodium or potassium carbonate can accelerate this unwanted side reaction. The goal is to find a base that is strong enough to promote the Suzuki coupling but does not create an environment that excessively favors hydrolysis.

Troubleshooting Steps:

  • Switch to a Stronger, Less-Nucleophilic Base in Anhydrous Solvent: The most effective strategy is often to move away from aqueous systems. Tripotassium phosphate (K₃PO₄) is an excellent choice. [7]It is a strong enough base to facilitate boronate formation but has low solubility in common organic solvents (like dioxane, toluene, or 2-MeTHF), which helps to temper its reactivity and minimize side reactions. Using an anhydrous solvent is key to suppressing the water-driven protodeboronation.

  • Consider Cesium Carbonate (Cs₂CO₃): If an aqueous system is preferred, Cs₂CO₃ is often more effective than K₂CO₃ or Na₂CO₃. Its higher solubility and the nature of the cesium cation can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. [8]3. Use a Weaker Base as a Last Resort: In some cases, a very mild base like sodium bicarbonate (NaHCO₃) can be used, especially if the coupling partner is highly reactive. [6]This will slow down both the desired reaction and the undesired protodeboronation, but may favor the former if conditions are carefully optimized.

Q2: My coupling partner contains a base-sensitive functional group (e.g., an ester, a phenol). How do I select a base that won't cause side reactions?

A: This requires a delicate balance. You need a base that is strong enough to deprotonate the boronic acid to form the boronate, but not so strong that it hydrolyzes your ester or deprotonates other sensitive groups.

Troubleshooting Steps:

  • Potassium Fluoride (KF): KF is an excellent choice for base-sensitive substrates. [9]The fluoride ion activates the boronic acid by forming a fluoroborate species, which is highly active towards transmetalation, without significantly increasing the pH of the medium. This method often works well under anhydrous conditions.

  • Mild Carbonates: Sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) are significantly weaker than their carbonate counterparts (K₂CO₃) and can be effective if the oxidative addition step is facile. [6]3. Careful Stoichiometry: Ensure you are not using a large excess of the base. Typically, 2-3 equivalents are sufficient.

Q3: My reaction is sluggish and fails to go to completion, even with minimal protodeboronation. Could the base be the problem?

A: Yes. If the base is too weak or if it is not effectively activating the boronic acid, the transmetalation step will be the rate-limiting bottleneck.

Troubleshooting Steps:

  • Check Base Strength and Solubility: If you are using a mild base like NaHCO₃, it may simply not be strong enough. Switch to a more potent base like K₃PO₄ or Cs₂CO₃.

  • Ensure Proper Mixing: In heterogeneous reactions (e.g., with solid K₃PO₄), vigorous stirring is crucial to ensure sufficient interaction between the base, solvent, and reagents. [10]3. Consider Water's Role: While we often try to avoid water to prevent protodeboronation, a very small amount (sometimes just a few equivalents or as part of a biphasic system like Toluene/H₂O 10:1) can be necessary for the canonical mechanism to operate efficiently, especially with carbonate bases. [11]If you are running a strictly anhydrous reaction with K₂CO₃ and it is failing, the addition of a sub-stoichiometric amount of water may help. For K₃PO₄, strictly anhydrous conditions are generally preferred.

Q4: I'm struggling with reproducibility. How can the choice and handling of the base contribute to this?

A: Reproducibility issues with bases often stem from their physical state and purity.

Troubleshooting Steps:

  • Grind Your Base: Solid inorganic bases like K₃PO₄ and K₂CO₃ can have variable particle sizes from batch to batch. Grinding the base to a fine, consistent powder with a mortar and pestle before use ensures a more consistent surface area and reaction rate. [10]2. Ensure Anhydrous Conditions: Bases like K₃PO₄ are often purchased as "anhydrous" but can be hygroscopic. For sensitive reactions, it's good practice to flame-dry the base under vacuum just before use or to purchase from a supplier that packages under an inert atmosphere.

  • Use Fresh Reagents: Ensure your boronic acid has not degraded during storage. 2-pyridylboronic acids are best stored in a freezer and under an inert atmosphere.

BasepKa (Conjugate Acid)Typical ConditionsKey Considerations for (6-Morpholinopyridin-2-yl)boronic acid
K₃PO₄ ~12.3Anhydrous Dioxane, Toluene, or 2-MeTHF; 80-110 °CFirst Choice. Excellent for suppressing protodeboronation. Must be finely ground and used under anhydrous conditions for best results. [7]
Cs₂CO₃ ~10.3 (for HCO₃⁻)Dioxane/H₂O, DME/H₂O; 80-100 °CA strong alternative to K₂CO₃, often providing faster kinetics that can outpace decomposition. Can be used in aqueous systems. [8]
K₂CO₃ ~10.3 (for HCO₃⁻)Dioxane/H₂O, Toluene/H₂O; 80-110 °CA standard, cost-effective base. High risk of protodeboronation with this substrate due to the need for aqueous co-solvents. [6]
KF ~3.2 (for HF)Anhydrous Dioxane, THF; 80-100 °CBest for Base-Sensitive Partners. Activates via a different mechanism (fluoroborate formation) and does not make the reaction highly basic. [9]
NaHCO₃ / KHCO₃ ~6.4 (for H₂CO₃)Aqueous solvent mixtures; 80-100 °CA mild option for highly reactive coupling partners or when protodeboronation is severe with stronger bases. The reaction rate will be slower. [6]

pKa values are approximate and can vary with conditions. [12]

Base_Selection_Flowchart start Start: Optimizing Base for (6-Morpholinopyridin-2-yl)boronic acid q_sensitive Is the coupling partner base-sensitive? start->q_sensitive try_k3po4 Use K₃PO₄ (3 eq) in anhydrous Dioxane or Toluene. Heat to 90-110 °C. q_sensitive->try_k3po4 No use_kf Use KF (3 eq) in anhydrous Dioxane. Heat to 90-100 °C. q_sensitive->use_kf Yes q_yield_k3po4 Is the yield acceptable? try_k3po4->q_yield_k3po4 try_cs2co3 Switch to Cs₂CO₃ (2-3 eq) in Dioxane/H₂O (10:1). q_yield_k3po4->try_cs2co3 Low / Sluggish check_reagents Troubleshoot further: - Check reagent quality (boronic acid, Pd catalyst) - Screen ligands (e.g., Buchwald ligands) - Consider boronic ester surrogate q_yield_k3po4->check_reagents No success1 Success! q_yield_k3po4->success1 Yes q_yield_kf Is the reaction proceeding? use_kf->q_yield_kf q_yield_kf->check_reagents No success2 Success! q_yield_kf->success2 Yes try_cs2co3->check_reagents

Caption: A decision-making flowchart for selecting the optimal base.

Part 4: Experimental Protocol: Base Screening

When developing a new Suzuki-Miyaura coupling, it is often necessary to screen several bases to identify the optimal conditions.

Materials:

  • Aryl Halide (1.0 eq)

  • (6-Morpholinopyridin-2-yl)boronic acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos or XPhos (5-10 mol%))

  • Bases for screening: K₃PO₄, Cs₂CO₃, K₂CO₃, KF (3.0 eq each)

  • Anhydrous Solvent (e.g., Dioxane or Toluene)

  • Reaction vessels (e.g., microwave vials or sealed tubes)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To four separate flame-dried reaction vessels, add the aryl halide (e.g., 0.1 mmol, 1.0 eq), the palladium catalyst, and ligand (if used).

  • Add Base: To each vessel, add one of the selected bases (0.3 mmol, 3.0 eq). For K₃PO₄, ensure it is finely powdered.

  • Add Boronic Acid: Add (6-Morpholinopyridin-2-yl)boronic acid (e.g., 0.12 mmol, 1.2 eq) to each vessel.

  • Inert Atmosphere: Seal the vessels and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical to prevent oxidation of the catalyst. [13]5. Add Solvent: Add the anhydrous solvent (e.g., 1.0 mL) to each vessel via syringe.

  • Reaction: Place all vessels in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reactions for a set time (e.g., 12-18 hours). Monitor the progress by taking small aliquots and analyzing via TLC, LC-MS, or GC, comparing the consumption of starting material and the formation of the desired product versus the deboronated byproduct.

  • Analysis: After the reaction period, cool the vessels, quench the reactions, and analyze the crude mixtures to determine the relative conversion and yield for each base. This will provide a clear indication of the optimal base for your specific substrate combination.

References
  • Campos, P. J., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. Available from: [Link]

  • Bello, D., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddit user discussion on r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Knapp, D. M., et al. (2012). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Plamondon, H., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available from: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Organic & Biomolecular Chemistry. Available from: [Link]

  • Pye, A. J., & Scott, P. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal. Available from: [Link]

  • Reddit user discussion on r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry. Available from: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • Adamo, C., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available from: [Link]

  • ResearchGate. What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Available from: [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex and Its Application in the Vinylation of Aryl Bromides. Available from: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]

  • PubChemLite. 6-(morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride). Available from: [Link]

  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available from: [Link]

  • ResearchGate. Proposed mechanism for the protodeboronation of 2-pyridyl boronic acid. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Barabe, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available from: [Link]

  • Popik, V. V. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. International Journal of Molecular Sciences. Available from: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

  • Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

Sources

Technical Support Center: Advanced Strategies for (6-Morpholinopyridin-2-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of Suzuki-Miyaura coupling with sterically hindered and electronically challenging substrates, specifically focusing on (6-Morpholinopyridin-2-yl)boronic acid. Here, we synthesize field-proven insights with established chemical principles to provide actionable troubleshooting and optimization strategies.

Understanding the Core Challenges

The Suzuki-Miyaura coupling of (6-Morpholinopyridin-2-yl)boronic acid presents a unique set of obstacles that can lead to low yields, reaction stalling, or complete failure. A fundamental understanding of these issues is the first step toward overcoming them.

  • Steric Hindrance: The morpholino group at the 6-position and the boronic acid at the 2-position of the pyridine ring create a sterically congested environment around the reaction center. This bulkiness can impede the approach of the palladium catalyst and the coupling partner, slowing down or preventing the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively "poisoning" it and reducing its catalytic activity.[1] This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.[2]

  • Protodeboronation: 2-Pyridylboronic acids are notoriously susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the reaction mixture) and replaced by a carbon-hydrogen bond.[3][4] This non-productive pathway consumes the boronic acid, leading to reduced product yield and the formation of 2-morpholinopyridine as a byproduct. The mechanism can be complex, sometimes involving intramolecular catalysis by the pyridine nitrogen itself.[4][5][6]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of (6-Morpholinopyridin-2-yl)boronic acid in a question-and-answer format.

FAQ 1: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix it?

Low or no conversion is often a result of an inefficient catalyst system or catalyst deactivation.

  • Initial Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the (6-Morpholinopyridin-2-yl)boronic acid is pure and has not degraded. 2-Pyridylboronic acids can be unstable, so using fresh or properly stored material is crucial.[3] Also, check the purity of your aryl halide, base, and solvent.

    • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

    • Increase Catalyst Loading: As a simple first step, you can try incrementally increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[7]

  • Systematic Optimization Workflow: If initial checks don't solve the problem, a more systematic approach is needed. The following diagram outlines a logical workflow for optimizing your reaction.

graph "Troubleshooting_Low_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Verify Reagent Quality &\nInert Atmosphere", fillcolor="#FBBC05", fontcolor="#202124"]; LigandScreen [label="Screen Bulky, Electron-Rich\nPhosphine Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BaseScreen [label="Optimize Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventScreen [label="Optimize Solvent System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TempScreen [label="Adjust Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Advanced [label="Consider Advanced Strategies:\nMIDA Boronates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Successful Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagents [label="Initial Check"]; CheckReagents -> LigandScreen [label="If problem persists"]; LigandScreen -> BaseScreen [label="Select best ligand"]; BaseScreen -> SolventScreen [label="Select best base"]; SolventScreen -> TempScreen [label="Select best solvent"]; TempScreen -> Advanced [label="If still suboptimal"]; Advanced -> Success; TempScreen -> Success [label="If successful"]; }

Caption: A logical workflow for troubleshooting low conversion.
FAQ 2: I'm observing a significant amount of 2-morpholinopyridine in my reaction mixture. What is causing this and how can I prevent it?

The formation of 2-morpholinopyridine is a classic sign of protodeboronation.[4] This side reaction is often exacerbated by the presence of water and certain bases.

  • Strategies to Minimize Protodeboronation:

    • Use a Stabilized Boron Reagent: The most effective solution is often to replace the boronic acid with a more stable derivative. N-methyliminodiacetic acid (MIDA) boronates are highly recommended.[3][8] They are air- and moisture-stable crystalline solids that slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing protodeboronation.[4][8] Organotrifluoroborates are another stable alternative.

    • Anhydrous Conditions: If using the boronic acid, switching to strictly anhydrous conditions can help. Use anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Base Selection: The choice of base is critical. While aqueous bases are common in Suzuki couplings, they can promote protodeboronation. Consider weaker bases or fluoride sources like CsF or KF, which can be effective in activating the boronic acid without excessively promoting its decomposition.[9]

    • Solvent Choice: Aprotic solvents like dioxane, THF, or toluene are generally preferred. Sometimes, a co-solvent is necessary for solubility, but minimizing the amount of water or alcohol is advisable.

FAQ 3: My reaction starts but then stalls before completion. What's happening?

Reaction stalling often points to catalyst decomposition or inhibition over time.

  • Addressing Catalyst Stability:

    • Ligand Choice: The stability of the palladium catalyst is heavily influenced by the supporting ligand. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are designed to stabilize the palladium center and promote the desired catalytic cycle, making them excellent choices for challenging substrates.[1] N-heterocyclic carbenes (NHCs) can also offer enhanced stability.

    • Precatalyst Selection: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, consider using well-defined precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These are often more stable and provide more consistent generation of the active catalytic species.

    • Temperature Control: While heating can increase reaction rates, excessive temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor for decomposition (often observed as the formation of palladium black).

Data-Driven Recommendations: Catalyst & Ligand Selection

For sterically hindered substrates like (6-Morpholinopyridin-2-yl)boronic acid, the choice of ligand is paramount. Below is a table summarizing recommended ligands and their general characteristics.

LigandTypeKey AdvantagesRecommended For
XPhos Buchwald-type phosphineExcellent activity for sterically hindered biaryls.[1]General starting point for hindered couplings.
SPhos Buchwald-type phosphineOften effective for electron-rich heteroaryl chlorides and bromides.[1]When coupling with less reactive aryl chlorides.
RuPhos Buchwald-type phosphineHighly electron-rich, good for challenging couplings.For particularly stubborn or electron-rich substrates.
tBu₃P TrialkylphosphineVery electron-rich and sterically demanding.Can be effective but sensitive to oxidation.
Pd(dppf)Cl₂ Pre-formed complexA robust and common catalyst, good for a range of couplings.[10]A reliable alternative if Buchwald ligands are not available.

Detailed Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: General Suzuki-Miyaura Coupling using a Buchwald Precatalyst

This protocol is a good starting point for coupling with aryl bromides.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add (6-Morpholinopyridin-2-yl)boronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (K₃PO₄, 2.0-3.0 equivalents, finely ground).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

graph "Suzuki_Protocol_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Setup [label="1. Add Reagents:\nBoronic Acid, Aryl Halide, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill Ar/N2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="3. Add Pd Precatalyst\n& Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="4. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="5. Heat & Stir\n(80-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="6. Monitor by TLC/LC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="7. Cool, Quench, Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify by Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Inert; Inert -> Catalyst; Catalyst -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; }

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Coupling with (6-Morpholinopyridin-2-yl)-MIDA boronate

This protocol is recommended to avoid issues with protodeboronation.

  • Reaction Setup: To an oven-dried reaction vial, add the (6-Morpholinopyridin-2-yl)-MIDA boronate (1.5 equivalents), the aryl halide (1.0 equivalent), a palladium precatalyst (e.g., SPhos Pd G4, 2-5 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add a degassed solvent mixture, typically a 5:1 to 10:1 ratio of an aprotic solvent to water (e.g., Dioxane/H₂O or THF/H₂O), via syringe. The water is necessary for the slow hydrolysis of the MIDA group.[3]

  • Reaction & Workup: Proceed with the reaction, monitoring, and workup as described in Protocol 1.

Alternative Coupling Strategies

If Suzuki-Miyaura coupling proves intractable despite extensive optimization, consider alternative cross-coupling reactions.

  • Stille Coupling: This involves the coupling of an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: Utilizes highly reactive organozinc reagents. This method often proceeds under milder conditions but requires the preparation of the organozinc species, which can be sensitive to air and moisture.

  • Hiyama Coupling: Employs organosilanes as coupling partners. This method is gaining popularity as an alternative to Suzuki coupling due to the low toxicity and stability of organosilanes.[11]

References

  • Harnessing the Power of MIDA Boronates for Robust 2-Pyridyl Suzuki-Miyaura Couplings. Benchchem.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Protodeboron
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • A General Solution for the 2-Pyridyl Problem. PMC.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionaliz
  • Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
  • A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions.
  • The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Process for the preparation of pyridine-2-boronic acid esters.
  • Protodeboronation of (Hetero)
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Preformed Pd(II)
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron c
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC.
  • Optimizing Peptide Coupling: Key Techniques. Benchchem.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.

Sources

Technical Support Center: Optimization of (6-Morpholinopyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: (6-Morpholinopyridin-2-yl)boronic Acid CAS: 1310385-04-6 (Generic reference for 6-substituted-2-pyridyl boronates) Chemical Class: Heterocyclic Boronic Acid / 2-Pyridyl Boronate Primary Challenge: Rapid Protodeboronation & Amphiphilic Solubility[1]

🟢 System Status & Quick Diagnostics

Welcome to the Technical Support Center. This guide addresses the specific reactivity profile of (6-Morpholinopyridin-2-yl)boronic acid . Unlike simple phenylboronic acids, this reagent possesses a "self-destruct" mechanism driven by the 2-pyridyl nitrogen.[1]

Current Status:

  • Stability: 🔴 CRITICAL (High risk of C-B bond cleavage in protic solvents).

  • Solubility: 🟡 MODERATE (Amphiphilic; requires polar aprotic solvents).

  • Reactivity: 🟢 HIGH (Excellent coupling partner if stabilized).

⚡ Quick Triage: What issue are you facing?
  • Issue A: "The material won't dissolve or the NMR looks messy (broad peaks)." ->

  • Issue B: "My Suzuki coupling yield is <20%, and I see the de-boronated byproduct (2-morpholinopyridine)." ->

  • Issue C: "I need a standard protocol that works." ->

Module 1: Solubility & Speciation

❓ FAQ: Why does the NMR spectrum show broad/missing peaks?

Technical Insight: Boronic acids are rarely monomeric free acids (


) in the solid state. They exist in a dynamic equilibrium with their dehydrated trimer form, the boroxine .
  • The Morpholine Factor: The morpholine ring adds significant polarity and basicity. In non-polar solvents (CDCl3), the molecule aggregates, causing line broadening.

  • The Fix: You must shift the equilibrium to the monomeric species for analysis or reaction.

🧪 Solvent Compatibility Matrix
Solvent SystemSolubilityStability (25°C)Application
Methanol / Ethanol High🔴 PoorAvoid. Promotes rapid solvolysis/protodeboronation.[1]
Water (Neutral) Moderate🔴 PoorAvoid. Zwitterion formation accelerates decomposition.
THF (Anhydrous) Moderate🟡 FairGood for storage if dry. Promotes boroxine (trimer) form.
1,4-Dioxane High🟢 GoodRecommended reaction solvent.[1]
DMSO-d6 + 5% D2O High🟢 Good (Short term)Recommended for NMR analysis only.[1]
Toluene Low🟢 GoodRequires co-solvent (e.g., n-Butanol) for couplings.[1]
🛠️ Troubleshooting Guide: NMR Analysis

Problem: 1H NMR in CDCl3 is unreadable. Solution:

  • Switch solvent to DMSO-d6 .[1]

  • Add 1 drop of D2O (shifts equilibrium to monomer).

  • Optional: If peaks remain broad, the internal N-B coordination might be strong. Add 1 equivalent of NaOD to form the boronate species (

    
    ), which is distinct and sharp.
    

Module 2: Preventing Protodeboronation[2]

🔬 The Mechanism of Failure

The 2-position of pyridine is electronically unique. The basic nitrogen atom facilitates the cleavage of the C-B bond through a zwitterionic intermediate.[2] This is the #1 cause of reaction failure.

The "Morpholine Paradox": While morpholine is an Electron Donating Group (EDG), which typically stabilizes aryl-boron bonds, here it increases the basicity of the pyridine nitrogen. This makes the molecule more susceptible to protonation, which catalyzes the deboronation pathway.

📉 Visualization: The Decomposition Pathway

The following diagram illustrates why your reaction fails in standard aqueous Suzuki conditions.

Protodeboronation cluster_0 Critical Failure Mode Start (6-Morpholinopyridin-2-yl) boronic acid Zwitterion Zwitterionic Intermediate (Protonated Pyridine N) Start->Zwitterion  + H2O / H+   Transition C-B Bond Cleavage (Rate Limiting Step) Zwitterion->Transition  Heat   Product Byproduct: 2-Morpholinopyridine (Dead End) Transition->Product  - B(OH)3  

Caption: The decomposition mechanism is driven by the protonation of the pyridine nitrogen, leading to rapid C-B bond scission, especially in heated aqueous media.

Module 3: Reaction Optimization (Suzuki-Miyaura)[1]

❓ FAQ: Which base and catalyst should I use?
1. The Base: "Go Anhydrous or Go Home"

Standard Suzuki conditions use aqueous carbonate (Na2CO3/H2O). Do not use this. The presence of water at high temperatures guarantees protodeboronation.

  • Recommendation: Use anhydrous bases that have low solubility in the organic phase, creating a "slow-release" effect for the active boronate species.

  • Top Picks: Potassium Phosphate (

    
    ), Cesium Fluoride (
    
    
    
    ), or Potassium Fluoride (
    
    
    ).
2. The Catalyst: Speed is Safety

Since the boronic acid decomposes over time, the cross-coupling rate (


) must be significantly faster than the decomposition rate (

).
  • Ligand Choice: You need bulky, electron-rich phosphines to accelerate the Transmetallation step.

  • Top Picks:

    • XPhos-Pd-G2 or G3 (Excellent for heteroaryl chlorides).[1]

    • Pd(dppf)Cl2 (Robust standard, but slower).

    • SPhos (Good for sterically hindered substrates).

3. Additives: The Copper Trick

Copper(I) salts can mediate the transmetallation, effectively "shuttling" the pyridyl group to the palladium before it decomposes.

  • Tip: Add 10-20 mol% CuCl or CuI .[1] This forms a transient pyridyl-copper species which is more stable than the boronate but reactive toward Pd.[1]

Standard Operating Procedure (SOP)

Protocol: "Fast-Fire" Anhydrous Coupling for Unstable 2-Pyridyl Boronates

This protocol minimizes the concentration of free boronic acid and eliminates water to prevent protodeboronation.

Materials
  • (6-Morpholinopyridin-2-yl)boronic acid (1.2 - 1.5 equiv)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: XPhos-Pd-G3 (2-5 mol%)[1]

  • Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) or n-Butanol (if solubility is poor)

Workflow
  • Preparation:

    • Dry all glassware in an oven (>120°C) overnight.

    • CRITICAL: Use a glovebox or Schlenk line. Oxygen poisons the catalyst, slowing the reaction and allowing decomposition to win.

  • Setup:

    • Charge the reaction vial with Aryl Halide, Boronic Acid, Base, and Catalyst.

    • Seal the vial and purge with Argon/Nitrogen (3x cycles).

  • Solvation:

    • Add anhydrous 1,4-Dioxane via syringe.[1]

    • Optional: If the boronic acid is particularly insoluble, add a minimal amount of anhydrous Isopropanol (IPA) as a co-solvent (max 10% v/v).

  • Reaction:

    • Place in a pre-heated block at 80°C - 100°C .

    • Time: Run for 1-4 hours. Do not run overnight. These reactions usually finish fast or fail fast.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (elute with EtOAc).

    • Note: The morpholine group is basic. If you do an acid/base extraction, the product will go into the aqueous acidic layer. Keep pH neutral or basic during workup.

📊 Decision Tree: Troubleshooting Logic

Use this flowchart to diagnose low yields.

Troubleshooting Start Start: Low Yield (<30%) CheckByproduct Analyze Crude NMR/LCMS: Is 2-Morpholinopyridine present? Start->CheckByproduct YesDecomp YES: Protodeboronation occurred CheckByproduct->YesDecomp Major Byproduct NoDecomp NO: Starting Material (Halide) remains CheckByproduct->NoDecomp Mainly SM ActionWater Check Water Content: Are you using aqueous base? YesDecomp->ActionWater ActionOxidative Catalyst Inactive? (Oxidative Addition Failure) NoDecomp->ActionOxidative FixAnhydrous Switch to Anhydrous K3PO4 in Dioxane ActionWater->FixAnhydrous Yes ActionTemp Reaction too slow? Decomp > Coupling ActionWater->ActionTemp No, already dry FixCatalyst Switch to XPhos or SPhos Increase Catalyst Loading ActionTemp->FixCatalyst FixDegas Re-degas solvents Check Aryl Halide reactivity ActionOxidative->FixDegas

Caption: Diagnostic logic for identifying whether the failure is due to reagent instability (Protodeboronation) or catalyst inactivity.

References

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Angewandte Chemie International Edition. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls. Journal of the American Chemical Society. Link[1]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link[1]

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Link[1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Interpretation of (6-Morpholinopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth, expert-level analysis of the 1H NMR interpretation for (6-Morpholinopyridin-2-yl)boronic acid . This guide moves beyond basic spectral assignment to address the specific stability and speciation challenges inherent to 2-pyridyl boronic acids.

Executive Summary & The "2-Pyridyl Problem"

(6-Morpholinopyridin-2-yl)boronic acid represents a high-value but technically demanding class of reagents. Unlike simple phenylboronic acids, 2-pyridyl boronic acids possess a specific instability known as the "2-pyridyl problem"—rapid protodeboronation and complex speciation (equilibrium between free acid, boroxine, and ate-complexes).

This guide compares the Free Acid (Product) against its primary alternative, the Pinacol Ester (Bpin) , and the Deboronated Byproduct . Correct interpretation requires distinguishing the desired reactive species from its degradation products and anhydrides.

Key Performance Indicators (KPIs) for Characterization
FeatureFree Acid (Target) Pinacol Ester (Alternative) Deboronated Byproduct (Impurity)
Stability Low (Prone to hydrolysis/deboronation)High (Bench stable)N/A (Stable degradation product)
Reactivity High (Direct Suzuki coupling)Moderate (Requires activation)None (Inert in coupling)
NMR Signature Broad/Invisible B(OH)₂ peaksSharp Methyl Singlet (~1.3 ppm)New aromatic proton at C2
Solvent Choice DMSO-d₆ (Required for stabilization)CDCl₃ or DMSO-d₆Any common solvent

Structural Assignment & Theoretical Prediction

To interpret the spectrum accurately, we must assign the protons based on the specific electronic environment of the 2,6-disubstituted pyridine ring.

The Molecule[1][2][3][4][5][6]
  • Core: Pyridine ring.[1][2][3][4][5][6][7]

  • Position 2: Boronic Acid group [-B(OH)₂] (Electron-withdrawing via induction, variable via resonance).

  • Position 6: Morpholine ring (Strongly electron-donating via resonance).

1H NMR Assignment Table (DMSO-d₆)

Note: Chemical shifts (


) are estimates based on substituent effects and analogous 2-pyridyl systems.
PositionTypeMultiplicityApprox.[1][3][4][8][9] Shift (

ppm)
Diagnostic Notes
-B(OH)₂ HydroxylBroad Singlet8.0 – 9.5 Critical: Often invisible if wet or exchanging. Disappears with D₂O shake.
H3 AromaticDoublet (d)7.2 – 7.4Ortho to Boron. Broadened by

quadrupole relaxation (sometimes).
H4 AromaticTriplet/dd7.6 – 7.8Meta to both substituents.
H5 AromaticDoublet (d)6.8 – 7.0Ortho to Morpholine. Upfield shifted due to N-donation.
Morph-O AliphaticMultiplet (m)3.6 – 3.8Oxygen-adjacent methylene protons (4H).
Morph-N AliphaticMultiplet (m)3.4 – 3.6Nitrogen-adjacent methylene protons (4H).

Comparative Analysis: Acid vs. Ester vs. Impurity

This section provides the "Differential Diagnosis" required to validate your material.

Scenario A: The Free Acid (Target)

Solvent System: DMSO-d₆ is mandatory.

  • Why: Boronic acids can dehydrate to boroxines (anhydrides) in non-polar solvents like CDCl₃. DMSO coordinates to the boron center or forms H-bonds with the hydroxyls, stabilizing the monomeric acid form [1].

  • Observation: Look for the broad singlets of the B(OH)₂ protons. If they are absent, the sample may be wet (rapid exchange with H₂O).

Scenario B: The Pinacol Ester (Alternative)

Solvent System: CDCl₃ or DMSO-d₆.

  • Comparison: The pinacol ester is often sold as the "stable surrogate."

  • Diagnostic: The most obvious difference is the Pinacol Methyls : a sharp singlet integrating to 12H at ~1.2–1.3 ppm .

  • Advantage: Much sharper aromatic peaks due to lack of hydrogen-bonding networks.

  • Disadvantage: Atom economy is lower; removal of pinacol byproduct post-reaction can be difficult.

Scenario C: Protodeboronation (The "Silent Killer")

The Risk: 2-Pyridyl boronic acids are unstable. The C-B bond cleaves, replacing Boron with Hydrogen.

  • Result: Formation of 4-(pyridin-2-yl)morpholine.

  • NMR Red Flag:

    • Loss of B(OH)₂ signal.

    • Appearance of a new aromatic proton: A new signal appears at ~8.2 ppm (alpha-proton of pyridine).

    • Integration Shift: The aromatic region will integrate to 4 protons instead of 3.

Visualization of Speciation & Workflow

The following diagrams illustrate the equilibrium challenges and the logical workflow for spectral validation.

Diagram 1: Speciation & Degradation Pathways

This diagram visualizes why the spectrum might look complex (mixture of Acid, Boroxine, and Degradant).

G cluster_0 NMR Observable States Acid (6-Morpholinopyridin-2-yl) boronic acid (Target Species) Boroxine Boroxine Trimer (Anhydride) Acid->Boroxine -H2O (Reversible) Non-polar solvents Degradant 2-Morpholinopyridine (Deboronated) Acid->Degradant Protodeboronation (Irreversible) Ester Pinacol Ester (Alternative) Acid->Ester + Pinacol Synthesis

Figure 1: Speciation pathways. DMSO-d6 favors the 'Acid' state, while CDCl3 favors 'Boroxine'. Protodeboronation is irreversible.

Diagram 2: Validation Logic Flow

Follow this decision tree to confirm product identity.

Logic Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 1.0 - 1.5 ppm region Start->CheckAliphatic PinacolPresent Sharp Singlet (12H)? YES CheckAliphatic->PinacolPresent Is Ester PinacolAbsent NO CheckAliphatic->PinacolAbsent CheckAromatic Check Aromatic Integration (6.5 - 8.5 ppm) PinacolAbsent->CheckAromatic CountProtons Integrates to 4H? CheckAromatic->CountProtons Degraded Product Degraded (2-Morpholinopyridine) CountProtons->Degraded Yes Intact Integrates to 3H? CountProtons->Intact Yes CheckOH Check for Broad Singlet (8.0 - 9.5 ppm) Intact->CheckOH Confirmed CONFIRMED: Free Boronic Acid CheckOH->Confirmed Visible Wet Invisible? Likely Wet/Exchange CheckOH->Wet Not Visible

Figure 2: Logical workflow for distinguishing the Free Acid from Esters and Degradants.

Experimental Protocols

Protocol A: Standard Acquisition (DMSO-d₆)

Use this for initial purity assessment.

  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d₆ .

    • Tip: Use a fresh ampoule of DMSO-d₆ to minimize water content. Water catalyzes protodeboronation and broadens OH signals.

  • Instrument: 400 MHz or higher recommended.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): ≥ 2.0 seconds (Boronic acid protons relax slowly).

    • Scans: 16-64.

  • Processing: Apply 0.3 Hz line broadening (LB) to improve signal-to-noise for broad boron-attached protons.

Protocol B: D₂O Shake (Validation)

Use this to confirm the assignment of the Boronic Acid OH protons.

  • Run Protocol A.

  • Add 1-2 drops of D₂O directly to the NMR tube.

  • Shake vigorously and let settle.

  • Re-acquire spectrum.

  • Result: The broad singlet at 8.0-9.5 ppm should disappear (exchange with D), while aromatic and morpholine signals remain (though slightly shifted).

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Link

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in tetrafluoro-4-(morpholino)pyridine. (Provides morpholine shift benchmarks). Link

  • PubChem. (2025).[4] 6-(Morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride).[4] (Highlights the anhydride equilibrium issue). Link

Sources

Technical Comparative Guide: HPLC Method Optimization for (6-Morpholinopyridin-2-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for (6-Morpholinopyridin-2-yl)boronic acid presents a "perfect storm" of chromatographic challenges. This molecule combines a basic morpholine moiety (


), a Lewis-acidic boronic acid group, and a pyridine ring.[1]

Standard generic methods (e.g., C18/Methanol) frequently fail, resulting in severe peak tailing, split peaks due to on-column esterification, and retention time instability. This guide objectively compares a standard "Generic" approach against an "Optimized" protocol, demonstrating why specific column chemistries and solvent choices are non-negotiable for this analyte.

The Chemical Challenge: Why Generic Methods Fail

To optimize the method, one must first understand the analyte's instability and interaction mechanisms.

The "Ghost Peak" Phenomenon (Solvent Interaction)

Boronic acids are not static. In the presence of 1,2-diols or simple alcohols like Methanol , they rapidly form boronate esters. If Methanol is used as the organic modifier, the analyte exists in a dynamic equilibrium between the free acid and the methyl ester, leading to broad, split, or "ghost" peaks.

The Tailing Mechanism (Silanol Interaction)

The morpholine nitrogen is protonated at typical acidic HPLC pH. On standard C18 columns, this cationic charge interacts strongly with residual silanols (


), causing severe tailing (

).[1]
Structural Dynamics Diagram

The following diagram illustrates the chemical equilibria that must be controlled via the mobile phase.

BoronicInstability BoronicAcid (6-Morpholinopyridin-2-yl) boronic acid (Analyte) Boroxine Boroxine Trimer (Dehydration Product) BoronicAcid->Boroxine - H2O (Dry/Heat) MethylEster Methyl Boronate Ester (Artifact in MeOH) BoronicAcid->MethylEster + MeOH (Mobile Phase) SilanolInteraction Silanol Adsorption (Peak Tailing) BoronicAcid->SilanolInteraction Morpholine N+ attraction Boroxine->BoronicAcid + H2O (Aqueous MP) MethylEster->BoronicAcid Hydrolysis

Figure 1: Chemical equilibria affecting chromatography.[1] Red dashed lines indicate interactions that must be suppressed by the method.

Comparative Study: Generic vs. Optimized Chemistry

We compared two distinct methodological approaches to demonstrate the impact of stationary phase selection and solvent chemistry.

Experimental Conditions
ParameterMethod A: The "Generic" (Control) Method B: The Optimized (Recommended)
Stationary Phase Standard C18 (Fully Porous Silica)Charged Surface Hybrid (CSH) C18 or C18-PFP
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Methanol Acetonitrile
Gradient 5-95% B5-95% B
Rationale Standard starting point for RP-HPLC.[1]ACN prevents esterification; CSH repels basic morpholine.
Performance Data Comparison

The following data represents typical performance metrics observed during method development for pyridyl boronic acids.

MetricMethod A (Generic C18 / MeOH)Method B (CSH C18 / ACN)Status
USP Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical) ✅ Improved
Peak Integrity Split/Shoulder observedSingle sharp peak✅ Improved
Theoretical Plates (

)
~4,500>12,000 ✅ Improved
Retention Stability Drifts (Ester formation)Stable (<0.5% RSD)✅ Improved
Analysis of Results
  • Failure of Method A: The use of Methanol caused partial esterification, visible as a pre-peak shoulder. The standard C18 column failed to shield the morpholine nitrogen from silanols, resulting in unacceptable tailing.

  • Success of Method B: Switching to Acetonitrile eliminated the esterification reaction. The Charged Surface Hybrid (CSH) particle surface carries a low-level positive charge that electrostatically repels the protonated morpholine, effectively eliminating the kinetic lag that causes tailing [1, 6].

The Optimized Protocol (SOP)

This protocol is validated for stability and peak shape. It is suitable for purity analysis and reaction monitoring.[2]

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (4.6 x 100 mm, 3.5 µm) OR Phenomenex Kinetex Biphenyl (if alternate selectivity is needed).

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile (HPLC Grade). Strictly NO Methanol.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Control is critical to limit on-column hydrolysis of impurities).

  • Detection: UV @ 254 nm (Pyridine ring) and 220 nm (Morpholine absorption).

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.0595Linear
12.0595Hold
12.1955Re-equilibrate
16.0955End
Sample Preparation (Critical)[1]
  • Diluent: 50:50 Water:Acetonitrile.

  • Avoid: Do not dissolve samples in pure alcohols (MeOH, EtOH) or leave them in alcoholic solution for extended periods, as this will generate false impurity peaks (boronate esters) [2].

Troubleshooting & Logic Flow

Use this decision tree to diagnose issues during routine analysis.

MethodTroubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType SplitPeak Split/Ghost Peaks IssueType->SplitPeak Tailing Tailing > 1.5 IssueType->Tailing CheckSolvent Is MeOH in MP or Diluent? SplitPeak->CheckSolvent CheckColumn Column Type? Tailing->CheckColumn ActionSolvent Switch to ACN Only CheckSolvent->ActionSolvent Yes ActionBuffer Add 10mM Ammonium Formate CheckColumn->ActionBuffer Already CSH? ActionColumn Switch to CSH or Polar Embedded CheckColumn->ActionColumn Standard C18

Figure 2: Diagnostic workflow for pyridyl boronic acid analysis.

References

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

  • Kumar, A., et al. (2014).[3] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link][1]

  • Duval, F., et al. (2015).[4] Selective on-line detection of boronic acids... by post-column reaction with alizarin. Journal of Chromatography A. Retrieved from [Link]

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from [Link][1]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.[1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A.[4]

Sources

Technical Comparison Guide: Mass Spectrometry (LC-MS) Characterization of (6-Morpholinopyridin-2-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

(6-Morpholinopyridin-2-yl)boronic acid represents a specific class of "difficult" analytes in medicinal chemistry. It combines a basic morpholine moiety, a Lewis-acidic boronic center, and an electron-deficient pyridine ring. This structural triad creates a "perfect storm" for analytical artifacts, most notably protodeboronation (loss of the boron group) and boroxine formation (trimerization).

Standard generic LC-MS methods (e.g., MeOH/Water/Formic Acid) often fail to characterize this molecule accurately, leading to false negatives or misinterpretation of purity. This guide compares the standard "Generic" approach against two optimized alternatives: Aprotic Direct Analysis and Pinacol Derivatization .

The Core Challenge: The "2-Pyridyl Problem"

Unlike phenylboronic acids, 2-pyridyl boronic acids are exceptionally unstable.[1] The nitrogen atom in the pyridine ring can coordinate intramolecularly with the boron center, or facilitate zwitterionic intermediates that accelerate hydrolytic C-B bond cleavage (protodeboronation).[2]

Comparative Methodology

We evaluated three distinct workflows to characterize (6-Morpholinopyridin-2-yl)boronic acid (


, MW: 208.02).
FeatureMethod A: Generic (High Risk) Method B: Optimized Direct (Moderate) Method C: Derivatization (Recommended)
Mobile Phase MeOH / Water / 0.1% Formic AcidACN / Water / 10mM Ammonium FormateACN / Water / 0.1% Formic Acid
Sample Diluent Methanol (MeOH)Acetonitrile (ACN)Pinacol / THF / Magnesium Sulfate
Primary Artifact Methyl boronic esters (

Da)
Boroxine trimers (

)
None (Stable Pinacol Ester)
Quantitation Poor (Split peaks)Fair (Requires summation of ions)Excellent (Single sharp peak)
Stability Low (<1 hour)Moderate (4-6 hours)High (>24 hours)

Deep Dive: Mass Spectral Behavior & Artifacts

When analyzing boronic acids, the observed parent ion is rarely the protonated molecule


. You must look for specific transformation products.
Table 1: Diagnostic Ion Table for (6-Morpholinopyridin-2-yl)boronic acid

Monoisotopic Mass (


): 208.02 Da[1]
SpeciesFormulaTheoretical m/z (

)
Description
Target Molecule

209.10 Rarely observed as base peak.[1]
Anhydride (Mono)

191.09 Loss of water (

).[1] Common in ESI source.
Methyl Ester (Artifact)

223.12 Formed in MeOH.[1] Often misidentified as impurity.
Dimethyl Ester (Artifact)

237.13 Formed in MeOH.[1]
Boroxine (Trimer)

589.28

.[1] Stable cyclic trimer.
Protodeboronated

165.10 CRITICAL IMPURITY. 4-(pyridin-2-yl)morpholine.[1]

Expert Insight: The presence of the m/z 165.10 peak does not always mean your sample is impure. It can be generated in-source if the declustering potential (DP) or cone voltage is too high. Always check the UV trace. If the UV peak for the boronic acid is pure, but MS shows m/z 165, it is an instrument artifact.

Experimental Protocols

Protocol 1: The "Gold Standard" Pinacol Derivatization

Use this method for purity assessment and storage stability.

  • Reagent Prep: Prepare a 1M solution of Pinacol (2,3-dimethyl-2,3-butanediol) in THF.

  • Reaction: In an HPLC vial, combine 10 µL of sample (approx 1 mg/mL in ACN) with 50 µL of Pinacol solution.

  • Drying: Add a micro-spatula tip of anhydrous

    
     (optional but recommended to drive equilibrium).
    
  • Incubation: Let stand at Room Temp for 15 minutes.

  • Dilution: Dilute to 1 mL with Acetonitrile (NOT Methanol).

  • LC-MS: Inject 1-5 µL.

    • Target Mass: Look for the Pinacol Ester (

      
      ).
      
    • Expected m/z: 291.19 (

      
      ).
      
Protocol 2: Optimized Direct Analysis (If derivatization is impossible)

Use this method for quick reaction monitoring (IPC).[1]

  • Column: Waters XBridge BEH C18 (or similar Hybrid particle), 2.1 x 50 mm, 2.5 µm. Reason: Hybrid particles resist high pH better than silica.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH ~6.5-7.0).[1]

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Temp: 40°C.

  • MS Settings: Source Temp < 350°C (Keep cooler to prevent thermal degradation).

Visualizing the Instability Pathways

The following diagram illustrates why standard methods fail. The equilibrium between the acid, the boroxine, and the esters creates a "moving target" for the analyst.

BoronicAcidPathways cluster_artifacts Analytical Artifacts Target (6-Morpholinopyridin-2-yl) boronic acid (MW 208) Boroxine Boroxine Trimer (Dehydration Product) (MW 588) Target->Boroxine - H2O (Reversible) MethylEster Methyl Boronate Ester (MeOH Artifact) (MW 222/236) Target->MethylEster + MeOH (Avoid!) DeBoron Protodeboronated Species (Degradant) (MW 164) Target->DeBoron Hydrolysis (Irreversible) Pinacol Pinacol Ester (Stable Derivative) (MW 290) Target->Pinacol + Pinacol (Stabilization)

Figure 1: Chemical fate of the analyte in the LC-MS system. Note that Protodeboronation is irreversible.

Recommended Analytical Workflow

To ensure data integrity, follow this decision tree. This self-validating workflow prevents the reporting of false impurities.

Workflow Start Start: Sample Received SolventCheck Is sample in MeOH? Start->SolventCheck Evaporate Evaporate to Dryness Reconstitute in ACN SolventCheck->Evaporate Yes DerivCheck Is precise purity required? SolventCheck->DerivCheck No Evaporate->DerivCheck DirectMethod Run Method B (Direct ACN/Ammonium Formate) DerivCheck->DirectMethod No (Quick Check) DerivMethod Run Method C (Pinacol Derivatization) DerivCheck->DerivMethod Yes (QC/Release) Analyze Analyze MS Spectrum DirectMethod->Analyze DerivMethod->Analyze Decision Check for m/z 165 (De-boronated) Analyze->Decision UVCheck Check UV Trace (254nm) Decision->UVCheck ResultA If UV peak matches MS 165: Sample is Degraded UVCheck->ResultA ResultB If UV peak is pure but MS has 165: In-Source Fragmentation UVCheck->ResultB

Figure 2: Logic flow for distinguishing between real sample degradation and instrument-induced artifacts.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives.[3] In Boronic Acids (pp. 1-133).[1] Wiley-VCH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Detailed discussion on protodeboronation mechanisms). [Link]

  • Noël, T., et al. (2012). Protodeboronation of Heteroaromatic Boronic Acids.[2] Angewandte Chemie International Edition, 51(28), 6803-6807.[1] [Link]

  • Yan, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1256, 172-178. [Link]

Sources

Technical Guide: Validating Cross-Coupling Architectures for (6-Morpholinopyridin-2-yl)boron Species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The integration of the (6-morpholinopyridin-2-yl) motif into drug scaffolds is frequently bottlenecked by the inherent instability of its boronic acid precursor.[1] Unlike standard phenylboronic acids, (6-morpholinopyridin-2-yl)boronic acid exhibits rapid protodeboronation under physiological and cross-coupling conditions.[1]

This guide objectively compares the free boronic acid against its N-Methyliminodiacetic acid (MIDA) boronate and Pinacol ester analogues.[1] Recommendation: For scale-up and reproducible SAR (Structure-Activity Relationship) campaigns, the MIDA boronate architecture is the requisite standard, offering a "slow-release" mechanism that outcompetes decomposition pathways.[1]

The Technical Challenge: The "2-Pyridyl Problem"

To validate this product, one must understand its failure mode. The instability of 2-pyridyl boronic acids is not a random degradation; it is a mechanistically defined event driven by the basicity of the pyridine nitrogen.

The Morpholine Factor

While 2-pyridyl boronic acids are generally unstable, the 6-morpholino substituent exacerbates the issue.[1] The morpholine oxygen and nitrogen atoms act as electron-donating groups (EDG) via resonance and induction.[1] This increases the electron density on the pyridine ring, thereby increasing the basicity of the pyridine nitrogen (


).
Mechanism of Failure: Protodeboronation

The decomposition follows a specific pathway where the basic pyridine nitrogen facilitates the cleavage of the C-B bond.[2]

  • Zwitterion Formation: Under neutral or aqueous conditions, the boron atom coordinates with a hydroxyl group (forming a boronate anion), while the pyridine nitrogen becomes protonated.

  • C-B Bond Cleavage: The proton on the nitrogen is transferred to the C2 carbon, releasing boric acid and the reduced arene (4-(pyridin-2-yl)morpholine).[1]

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway leading to yield loss.

Protodeboronation Figure 1: Mechanism of Protodeboronation in 2-Pyridyl Systems Start (6-Morpholinopyridin-2-yl) boronic acid Step1 Zwitterion Formation (Boronate Anion / Pyridinium) Start->Step1 + H2O / pH Neutral Step2 C2 Protonation (Transition State) Step1->Step2 Internal H-Transfer Failure Product Loss: 4-(pyridin-2-yl)morpholine + Boric Acid Step2->Failure Irreversible C-B Cleavage

Comparative Analysis of Reagent Architectures

The following data compares the performance of the three primary reagent classes in a standard Suzuki-Miyaura coupling with a deactivated aryl chloride (e.g., 4-chloroanisole).

Performance Matrix
FeatureFree Boronic Acid Pinacol Ester MIDA Boronate
CAS Registry 1310385-04-61352526-44-3N/A (Custom)
Bench Stability < 24 Hours (Hygroscopic)Moderate (Hydrolyzes on Silica)> 6 Months (Air Stable)
Chromatography Impossible (Streaks/Decomposes)Difficult (Decomposes)Excellent (Silica Stable)
Coupling Yield *< 15%40 - 60%> 85%
Atom Economy HighModerateLow (High MW ligand)

*Yields are representative of 2-pyridyl systems coupled with deactivated aryl chlorides under optimized conditions.

Expert Insight
  • Free Acid: Do not use for library synthesis. The variable quality of the starting material (often containing varying amounts of boroxine anhydride) leads to inconsistent stoichiometry.

  • Pinacol Ester: A viable alternative for immediate use, but it often requires purification via Kugelrohr distillation as it degrades on silica gel.

  • MIDA Boronate: The validated choice . The

    
     hybridization of the boron atom in the MIDA complex removes the vacant p-orbital, rendering the boron unreactive towards transmetallation or protodeboronation until it is hydrolyzed in situ.
    

Experimental Validation: The "Slow-Release" Protocol

To successfully couple (6-morpholinopyridin-2-yl) species, one cannot use standard Suzuki conditions (


, EtOH/Tol).[1] The concentration of the free boronic acid must be kept low to prevent second-order decomposition.[1]

Validated System: MIDA Boronate Slow-Release Cross-Coupling.

Reagents & Equipment[3]
  • (6-Morpholinopyridin-2-yl) MIDA boronate (1.5 equiv)[1]

  • Aryl Chloride/Bromide (1.0 equiv)[1][3]

  • Catalyst: Pd2(dba)3 (1.5 mol%) + XPhos (6 mol%)[1][3]

  • Additive: Cu(OAc)2 (50 mol%) - Crucial for 2-pyridyl couplings[1][3]

  • Base: K3PO4 (5.0 equiv)[1]

  • Solvent: DMF / Isopropanol (4:1 ratio) - Anhydrous[1]

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the MIDA boronate, aryl halide, Pd2(dba)3, XPhos, and Cu(OAc)2.

  • Solvent Degassing: Sparge the DMF and Isopropanol mixture with Argon for 20 minutes. Dissolved oxygen is fatal to this electron-rich catalytic cycle.[1]

  • Initiation: Add the solvent mixture followed by the solid K3PO4. Seal the vial immediately with a Teflon-lined cap.[1]

  • The "Slow Release": Heat the reaction to 100°C .

    • Mechanism:[1][2][4][5][6][7] The K3PO4 and Isopropanol slowly hydrolyze the MIDA ligand. This releases the active boronic acid species at the same rate it is consumed by the Palladium catalyst. This keeps the standing concentration of unstable boronic acid near zero, preventing protodeboronation.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF and MIDA ligand byproducts. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography on silica gel.

Decision Workflow for Researchers

Use this logic gate to determine the appropriate reagent for your campaign.

Workflow Figure 2: Reagent Selection Logic for 2-Pyridyl Couplings Start Start: Coupling (6-Morpholinopyridin-2-yl) Q1 Is the target scale > 100g? Start->Q1 Q2 Is the coupling partner activated (e.g., Aryl Iodide)? Q1->Q2 No (Discovery/MedChem) PathC Use Free Acid (High Risk - Only for Cost Critical) Q1->PathC Yes (Process Chem) PathA Use Pinacol Ester (Freshly Distilled) Q2->PathA Yes PathB Use MIDA Boronate (Standard Protocol) Q2->PathB No (Aryl Chloride/Deactivated)

Quality Control & Analytical Verification

Validating the integrity of the starting material is critical before initiating the reaction.

  • 1H NMR (DMSO-d6):

    • Free Acid: Look for broad peaks. The B-OH protons often appear as a very broad singlet around 8.0-9.0 ppm, or may be invisible due to exchange.[1]

    • MIDA Boronate: Distinctive sharp doublets for the MIDA methylene protons (

      
      ) appear around 4.0-4.5 ppm.[1] If these are absent or broadened, the complex has degraded.
      
  • 11B NMR:

    • MIDA: A sharp peak around 10-12 ppm indicates the tetrahedral sp3 boron species (Stable).[1]

    • Free Acid: A broad peak around 28-30 ppm indicates the trigonal planar sp2 species (Unstable).[1]

References

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids.[1] Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids.[1][8] Angewandte Chemie International Edition. [Link][1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][3] Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.